1-Acetyl-4-(2-tolyl)thiosemicarbazide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94267-74-0 |
|---|---|
Molecular Formula |
C10H13N3OS |
Molecular Weight |
223.3 g/mol |
IUPAC Name |
1-acetamido-3-(2-methylphenyl)thiourea |
InChI |
InChI=1S/C10H13N3OS/c1-7-5-3-4-6-9(7)11-10(15)13-12-8(2)14/h3-6H,1-2H3,(H,12,14)(H2,11,13,15) |
InChI Key |
CWYPXAJXYUZCJG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=S)NNC(=O)C |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNC(=O)C |
Other CAS No. |
94267-74-0 |
Synonyms |
1-A-2-TTSC 1-acetyl-4-(2-tolyl)thiosemicarbazide 1-acetyl-4-(ortho-tolyl)thiosemicarbazide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Acetyl-4-(2-tolyl)thiosemicarbazide
This technical guide provides a comprehensive overview of 1-Acetyl-4-(2-tolyl)thiosemicarbazide, a compound of interest in medicinal chemistry. Given the limited direct experimental data on this specific ortho-tolyl isomer, this guide draws upon established knowledge of closely related thiosemicarbazide derivatives, particularly its para-tolyl counterpart, to present a predictive but thorough analysis for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a derivative of thiosemicarbazide, characterized by an acetyl group at the N1 position and a 2-tolyl (ortho-tolyl) group at the N4 position. These substitutions are expected to influence the compound's physicochemical properties, such as solubility, lipophilicity, and crystal packing, which in turn can affect its biological activity.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 1-Acetyl-4-(4-tolyl)thiosemicarbazide (Reported) |
| CAS Number | 94267-74-0 | 152473-68-2 |
| Molecular Formula | C₁₀H₁₃N₃OS | C₁₀H₁₃N₃OS |
| Molecular Weight | 223.30 g/mol | 223.30 g/mol |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |
| Melting Point | Not available | Not available |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |
Synthesis and Characterization
The synthesis of this compound follows a well-established synthetic route for N,N'-disubstituted thiosemicarbazides.
Experimental Protocol: Synthesis
Reaction: The primary method for synthesizing this compound is the reaction of acetylhydrazine with 2-tolyl isothiocyanate.
Materials:
-
Acetylhydrazine
-
2-Tolyl isothiocyanate
-
Absolute Ethanol (or other suitable solvent like methanol)
Procedure:
-
Dissolve equimolar amounts of acetylhydrazine and 2-tolyl isothiocyanate in absolute ethanol.
-
Reflux the reaction mixture for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Characterization
The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the acetyl protons (singlet, ~2.2 ppm), tolyl methyl protons (singlet, ~2.3 ppm), aromatic protons of the tolyl group (multiplet, ~7.0-7.4 ppm), and NH protons (broad singlets, variable chemical shifts). |
| ¹³C NMR | Resonances for the acetyl carbonyl carbon (~170 ppm), thiocarbonyl carbon (~180 ppm), aromatic carbons, and the methyl carbons of the acetyl and tolyl groups. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (3100-3400), C=O stretching (~1650), C=S stretching (1100-1200), and aromatic C-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 223.08). |
Potential Biological Activity and Signaling Pathways
Antimicrobial Activity
Thiosemicarbazides are well-known for their antibacterial and antifungal properties.[1][3] The proposed mechanism of action often involves the chelation of essential metal ions in microbial enzymes or interference with cellular metabolic pathways.
Table 3: Reported Antimicrobial Activity of Thiosemicarbazide Derivatives
| Compound Class | Organism | Activity (MIC) | Reference |
| Thiosemicarbazide derivatives | Staphylococcus aureus | - | [2] |
| Thiosemicarbazide derivatives | Escherichia coli | - | [2] |
| Thiosemicarbazide derivatives | Bacillus cereus | 10 mg/L | [3] |
Note: MIC (Minimum Inhibitory Concentration) values are highly dependent on the specific derivative and microbial strain.
Anticancer Activity
Several thiosemicarbazone derivatives, which can be synthesized from thiosemicarbazides, have demonstrated significant anticancer activity. Their mechanism of action is often attributed to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, leading to the induction of apoptosis.
dot
Caption: Proposed mechanism of anticancer activity for thiosemicarbazide derivatives.
Experimental Workflow for Biological Evaluation
To ascertain the biological potential of this compound, a structured experimental workflow is proposed.
dot
References
Synthesis and characterization of 1-Acetyl-4-(2-tolyl)thiosemicarbazide.
An In-depth Technical Guide on the Synthesis and Characterization of 1-Acetyl-4-(2-tolyl)thiosemicarbazide
Abstract
This technical guide details the synthesis and characterization of this compound, a compound of interest in medicinal chemistry and drug development. Thiosemicarbazides and their derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2][3][4][5] This document provides a comprehensive overview of the synthetic protocol, detailed experimental procedures, and in-depth characterization using modern spectroscopic techniques. All quantitative data are summarized for clarity, and key processes are visualized to aid in comprehension for researchers, scientists, and professionals in drug development.
Introduction
Thiosemicarbazides are a versatile class of compounds that serve as crucial intermediates in the synthesis of various heterocyclic systems and as pharmacologically active agents.[3][6] The core thiosemicarbazide scaffold can be readily modified at different positions to modulate its physicochemical properties and biological activity. The title compound, this compound, features an acetyl group at the N-1 position and a 2-tolyl (ortho-methylphenyl) group at the N-4 position. These substitutions are anticipated to influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide outlines a reproducible synthetic method and the analytical techniques required for structural confirmation and purity assessment.
Synthesis
The synthesis of this compound is achieved through a nucleophilic addition reaction between acetylhydrazine and 2-tolyl isothiocyanate. This method is a common and efficient route for preparing 1,4-disubstituted thiosemicarbazides.[7]
General Reaction Scheme
The reaction proceeds by the attack of the terminal nitrogen atom of acetylhydrazine on the electrophilic carbon atom of the isothiocyanate group of 2-tolyl isothiocyanate.
Caption: Synthetic scheme for this compound.
Experimental Protocol
This protocol provides a detailed method for the laboratory synthesis of the title compound.
Materials:
-
Acetylhydrazine
-
2-Tolyl isothiocyanate
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve a specific molar equivalent of acetylhydrazine in 30 mL of absolute ethanol.
-
To this stirred solution, add an equimolar amount of 2-tolyl isothiocyanate dropwise at room temperature.
-
After the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring for 2-4 hours.[8]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Characterization
The structure and purity of the synthesized this compound are confirmed using various spectroscopic methods. The expected data, based on analogous compounds, are presented below.[8][9]
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₃N₃OS |
| Molecular Weight | 223.29 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Assignment | Description |
| 3150-3300 | N-H stretching | Multiple bands for different NH groups |
| 2920-3100 | C-H stretching | Aromatic and aliphatic C-H bonds |
| ~1670 | C=O stretching | Amide I band from the acetyl group |
| ~1590 | C=C stretching | Aromatic ring stretching |
| ~1540 | N-H bending | Amide II band |
| ~1280 | C=S stretching | Thioamide group vibration |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The spectra are typically recorded in DMSO-d₆.
3.3.1. ¹H NMR Spectroscopy The expected chemical shifts for the protons in the molecule are listed below.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.0-11.0 | Singlet | -NH- (Thioamide) |
| ~9.5-10.5 | Singlet | -NH- (Amide) |
| ~8.0-9.0 | Singlet | -NH- (Thioamide) |
| ~7.1-7.4 | Multiplet | Aromatic protons |
| ~2.2-2.4 | Singlet | -CH₃ (Tolyl) |
| ~2.0-2.2 | Singlet | -CH₃ (Acetyl) |
3.3.2. ¹³C NMR Spectroscopy The expected chemical shifts for the carbon atoms are presented in the following table.
| Chemical Shift (δ, ppm) | Assignment |
| ~178-182 | C=S (Thioamide) |
| ~168-172 | C=O (Amide) |
| ~135-140 | Aromatic C (ipso) |
| ~125-135 | Aromatic C |
| ~20-25 | -CH₃ (Acetyl) |
| ~17-20 | -CH₃ (Tolyl) |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 224.29.
Potential Biological Significance
Thiosemicarbazide derivatives are known to exert their biological effects through various mechanisms, including enzyme inhibition and coordination with metal ions.[1][10] One of the proposed mechanisms of action for similar compounds is the inhibition of enzymes crucial for pathogen survival or cancer cell proliferation, such as tyrosinase or ribonucleotide reductase.[5]
Caption: Potential mechanism of action for thiosemicarbazide derivatives.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined synthetic procedure is straightforward and efficient. The comprehensive characterization data, based on established spectroscopic techniques for analogous compounds, will serve as a valuable reference for researchers in confirming the structure and purity of the synthesized molecule. The potential biological significance of this class of compounds warrants further investigation into their specific mechanisms of action and therapeutic applications.
References
- 1. Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichloro phenyl)acetyl) thiosemicarbazide derivatives: An integrated experimental and theoretical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Acetyl-4-(4-tolyl)thiosemicarbazide | 152473-68-2 | Benchchem [benchchem.com]
- 10. N(4)-tolyl-2-acetylpyridine thiosemicarbazones and their platinum(II,IV) and gold(III) complexes: cytotoxicity against human glioma cells and studies on the mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Acetyl-4-(2-tolyl)thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-Acetyl-4-(2-tolyl)thiosemicarbazide, detailing its chemical structure, physicochemical properties, synthesis protocol, and spectroscopic characterization. It is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.
Chemical Structure and Properties
This compound is a disubstituted thiosemicarbazide featuring an acetyl group at the N-1 position and a 2-tolyl (ortho-methylphenyl) group at the N-4 position. The core thiosemicarbazide structure is a key pharmacophore known for a wide range of biological activities.[1][2][3][4] The introduction of the acetyl group can influence the compound's metabolic stability, while the 2-tolyl substituent affects its lipophilicity and potential interactions with biological targets.[5]
Chemical Structure:
Physicochemical Data Summary
All quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 94267-74-0 | |
| Molecular Formula | C₁₀H₁₃N₃OS | |
| Molecular Weight | 223.295 g/mol | |
| Exact Mass | 223.07800 Da | |
| Density | 1.255 g/cm³ | |
| LogP | 2.78420 | |
| PSA (Polar Surface Area) | 95.78 Ų | |
| Index of Refraction | 1.644 |
Synthesis and Characterization
The synthesis of 1,4-disubstituted thiosemicarbazides is most commonly achieved through the nucleophilic addition of an acid hydrazide to an appropriate isothiocyanate.[6][7] This method is valued for its efficiency and generally high yields.[2]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data Summary
The structural confirmation of the synthesized compound relies on standard analytical techniques, including FT-IR, NMR, and mass spectrometry.[5] Below is a table summarizing the expected spectral data based on analogous structures.
| Technique | Functional Group / Proton/Carbon | Expected Signal | Reference |
| ¹H NMR (DMSO-d₆) | Acetyl CH₃ | ~δ 2.3 ppm (singlet) | [5] |
| Tolyl CH₃ | ~δ 2.3 ppm (singlet) | [8] | |
| Aromatic CH | ~δ 7.0-7.8 ppm (multiplet) | [5] | |
| NH Protons | ~δ 9.5-11.5 ppm (broad singlets) | [5][9] | |
| ¹³C NMR (DMSO-d₆) | Acetyl CH₃ | Upfield region | [5] |
| Tolyl CH₃ | ~δ 21 ppm | [9] | |
| Aromatic C | ~δ 120-140 ppm | [5] | |
| Carbonyl C=O | ~δ 165-178 ppm | [5] | |
| Thiocarbonyl C=S | ~δ 177-183 ppm | [5] | |
| FT-IR (KBr, cm⁻¹) | N-H stretching | 3000-3400 | [8][10] |
| C=O stretching | ~1620-1700 | [6][8] | |
| C=S stretching | ~1100-1250 | [8] | |
| Mass Spec. (HR-ESI-MS) | Molecular Ion [M+H]⁺ | ~380.0313 (for a related structure) | [9] |
Experimental Protocols
3.1. Synthesis of this compound
This protocol is a generalized procedure based on established methods for synthesizing similar thiosemicarbazide derivatives.[1][4]
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve acetylhydrazine (0.01 mol) in 30 mL of absolute ethanol.
-
Addition: To this solution, add 2-tolyl isothiocyanate (0.01 mol) dropwise while stirring.
-
Reaction: Heat the resulting mixture to reflux and maintain for approximately 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[9]
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The precipitated solid product is then collected by vacuum filtration.
-
Purification: Wash the crude product with cold diethyl ether to remove any unreacted starting materials.
-
Recrystallization: Purify the solid product by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final, purified this compound.
-
Drying: Dry the purified crystals in a vacuum desiccator.
3.2. Characterization Protocols
-
Melting Point: Determine the melting point of the purified product using a standard melting point apparatus.
-
FT-IR Spectroscopy: Record the FT-IR spectrum using KBr pellets on a suitable FT-IR spectrometer to identify characteristic functional group vibrations.
-
NMR Spectroscopy:
-
Dissolve a small sample of the compound in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.[9]
-
Use Tetramethylsilane (TMS) as an internal standard.
-
-
Mass Spectrometry: Obtain the high-resolution mass spectrum (HRMS) using an ESI-MS spectrometer to confirm the molecular weight and formula of the compound.[9]
Potential Biological Activity and Structure-Activity Relationship (SAR)
Thiosemicarbazides and their derivatives, thiosemicarbazones, are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][3][4] Specifically, N(4)-tolyl substituted thiosemicarbazones have been investigated as cytotoxic agents against human glioma cells.[11] The mode of action for related metal complexes is thought to involve inhibition of enzymes like thioredoxin reductase or through direct DNA binding.[11]
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological potency of these compounds.[5] Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to correlate specific structural features with biological outcomes, guiding the design of more effective analogs.[5]
Conceptual SAR Logic Diagram
Caption: The iterative process of Structure-Activity Relationship (SAR) studies.
References
- 1. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Acetyl-4-(4-tolyl)thiosemicarbazide | 152473-68-2 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichloro phenyl)acetyl) thiosemicarbazide derivatives: An integrated experimental and theoretical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N(4)-tolyl-2-acetylpyridine thiosemicarbazones and their platinum(II,IV) and gold(III) complexes: cytotoxicity against human glioma cells and studies on the mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Acetyl-4-(2-tolyl)thiosemicarbazide: A Comprehensive Physicochemical Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of 1-Acetyl-4-(2-tolyl)thiosemicarbazide, a molecule of interest in medicinal chemistry and drug discovery. While specific experimental data for this particular ortho-tolyl isomer is limited in publicly accessible literature, this document compiles established principles and analogous data from related thiosemicarbazide derivatives to present a comprehensive theoretical profile. The guide covers synthetic protocols, predicted spectral characteristics, and potential molecular interactions, offering a valuable resource for researchers investigating this class of compounds.
Molecular Structure and Properties
This compound is a derivative of thiosemicarbazide, featuring an acetyl group at the N1 position and a 2-tolyl (ortho-tolyl) group at the N4 position. The presence of the sulfur and nitrogen atoms in the thiosemicarbazide backbone makes it a versatile scaffold for coordinating with metal ions and participating in various biological interactions. Thiosemicarbazide derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1]
Table 1: General Physicochemical Properties of this compound
| Property | Predicted Value/Information |
| CAS Number | 94267-74-0[2] |
| Molecular Formula | C₁₀H₁₃N₃OS |
| Molecular Weight | 223.29 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |
| Melting Point | Not reported; likely a crystalline solid with a defined melting point |
Synthesis and Experimental Protocols
The synthesis of this compound is expected to follow the general and well-established method for the preparation of 1,4-disubstituted thiosemicarbazides. This involves the nucleophilic addition of a hydrazide to an isothiocyanate.
General Synthesis Protocol
The primary synthetic route involves the reaction of acetic hydrazide with 2-tolyl isothiocyanate.
Experimental Procedure:
-
Reactant Preparation: Equimolar amounts of acetic hydrazide and 2-tolyl isothiocyanate are prepared.
-
Solvent Addition: The reactants are dissolved in a suitable solvent, typically a lower alcohol such as ethanol or methanol.
-
Reaction: The mixture is heated under reflux for a period of several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol, to yield the final this compound product.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, C=S, and C-N functional groups.
Table 2: Predicted FT-IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretching | 3100 - 3400 |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (aliphatic) | 2850 - 3000 |
| C=O stretching (amide I) | 1650 - 1680 |
| N-H bending (amide II) | 1520 - 1570 |
| C=S stretching | 1000 - 1250 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their chemical environments. The signals for the NH protons are often broad.
Table 3: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH (acetyl) | 9.0 - 10.0 | Singlet (broad) |
| NH (tolyl) | 8.0 - 9.0 | Singlet (broad) |
| NH (hydrazine) | 7.5 - 8.5 | Singlet (broad) |
| Aromatic (tolyl) | 7.0 - 7.5 | Multiplet |
| CH₃ (acetyl) | 2.0 - 2.5 | Singlet |
| CH₃ (tolyl) | 2.2 - 2.6 | Singlet |
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl, thiocarbonyl, aromatic, and methyl carbons.
Table 4: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=S | 175 - 185 |
| C=O | 165 - 175 |
| Aromatic (tolyl) | 110 - 140 |
| CH₃ (acetyl) | 20 - 30 |
| CH₃ (tolyl) | 15 - 25 |
Crystal Structure and Molecular Geometry
A single-crystal X-ray diffraction study for this compound has not been reported. However, based on the structures of similar thiosemicarbazide derivatives, some predictions about its solid-state conformation can be made.
The molecule is expected to adopt a relatively planar conformation, stabilized by intramolecular hydrogen bonding. The thiosemicarbazide backbone allows for the potential for cis/trans isomerism around the C-N bonds. Intermolecular hydrogen bonding involving the N-H and C=S or C=O groups is likely to play a significant role in the crystal packing.
Caption: Potential intermolecular hydrogen bonding in the solid state.
Computational Studies and Drug Development Implications
Computational methods such as Density Functional Theory (DFT) and molecular docking are valuable tools for predicting the physicochemical properties and biological activity of molecules like this compound.
-
DFT studies can provide insights into the electronic structure, reactivity, and spectroscopic properties, which can complement and guide experimental work.
-
Molecular docking simulations can be used to predict the binding affinity and mode of interaction of the molecule with biological targets, such as enzymes or receptors, which is crucial for drug design and development. The thiosemicarbazide scaffold is a known pharmacophore that can be targeted for various therapeutic applications.
Caption: Computational workflow for drug development.
Conclusion
This compound represents a molecule with potential for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its physicochemical properties based on established chemical principles and data from analogous compounds. Further experimental validation is necessary to confirm the predicted data and to fully elucidate the biological potential of this compound. The synthetic and analytical protocols outlined herein provide a roadmap for researchers to synthesize, characterize, and evaluate this and other related thiosemicarbazide derivatives.
References
Discovery and synthesis of novel thiosemicarbazide compounds.
An In-depth Technical Guide to the Discovery and Synthesis of Novel Thiosemicarbazide Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Thiosemicarbazides, compounds characterized by the -NH-CS-NH-NH2 functional group, have emerged as a privileged scaffold in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities include antibacterial, antifungal, antiviral, anticancer, and anthelmintic properties.[2][3][4][5] The synthetic accessibility and structural versatility of the thiosemicarbazide core allow for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles.[6][7] This technical guide provides a comprehensive overview of the discovery and synthesis of novel thiosemicarbazide derivatives. It covers prevalent synthetic methodologies, detailed experimental protocols for synthesis and biological evaluation, structure-activity relationship (SAR) insights, and the mechanisms of action through key signaling pathways. Quantitative data from recent studies are summarized in structured tables to facilitate comparison and guide future drug development efforts.
Introduction to Thiosemicarbazides
Thiosemicarbazides and their derivatives, thiosemicarbazones, have been a subject of intense research for decades.[2][8] Their biological significance is largely attributed to the presence of nitrogen and sulfur atoms which act as key pharmacophoric features and potential coordination sites for metal ions.[9][10] The ability of the thiosemicarbazide moiety to form stable complexes with transition metals has been exploited to develop potent therapeutic agents. Furthermore, the structural framework can be readily modified, making it an ideal starting point for the synthesis of diverse heterocyclic compounds like 1,2,4-triazoles and 1,3,4-thiadiazoles, which often exhibit enhanced biological profiles.[3][11][12] The core structure's capacity to engage in hydrogen bonding and its hydrophobic nature contribute to interactions with various biological targets, including enzymes and receptors.[9]
Synthetic Methodologies
The synthesis of novel thiosemicarbazide compounds is typically straightforward, versatile, and can be achieved through several established routes. The most common methods involve the nucleophilic addition of hydrazides to isothiocyanates or the reaction of thiosemicarbazide with aldehydes and ketones to form thiosemicarbazones.[6][8][13]
A general workflow for the synthesis and evaluation of thiosemicarbazide derivatives is outlined below.
Caption: General workflow for the synthesis and evaluation of thiosemicarbazides.
Common synthetic routes include:
-
Reaction with Isothiocyanates: The most prevalent method involves reacting a carboxylic acid hydrazide with a substituted isothiocyanate. This reaction is typically carried out in a solvent like ethanol and can be catalyzed by acids or bases.[8][11][14]
-
Reaction with Aldehydes or Ketones: Thiosemicarbazide undergoes condensation reactions with various aldehydes or ketones to yield the corresponding thiosemicarbazones. This reaction is often catalyzed by a few drops of acid in an alcoholic solvent.[12][15][16]
-
Cyclization Reactions: Thiosemicarbazide derivatives serve as versatile intermediates for synthesizing heterocyclic compounds. For instance, intramolecular cyclization in a basic medium (e.g., NaOH solution) can convert a thiosemicarbazide into a 1,2,4-triazole-3-thione derivative.[3][11]
Biological Evaluation and Structure-Activity Relationships (SAR)
Thiosemicarbazides exhibit a wide array of biological activities, with their efficacy being highly dependent on the nature and position of substituents on the aromatic rings and the N4-terminus of the thiosemicarbazide skeleton.[4][17]
Antibacterial Activity
Many novel thiosemicarbazide derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[17] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1]
Structure-Activity Relationship Insights:
-
Substituents on the Phenyl Ring: The presence of electron-withdrawing groups, such as halogens (Cl, F) or trifluoromethyl (CF3) groups, on the phenyl ring attached to the thiosemicarbazide core often enhances antibacterial activity.[3]
-
N4-Substituent: The geometry and nature of the substituent at the N4 position are crucial determinants of activity.[17]
-
Lipophilicity: Increased lipophilicity can improve cell membrane penetration, leading to better antibacterial efficacy.
| Compound ID | R-Group (Substituent) | Target Organism | MIC (µg/mL) | Reference |
| 3a | 3-chlorophenyl | S. aureus ATCC 25923 | 15.63 | [3] |
| 3e | 3-fluorophenyl | S. aureus ATCC 25923 | 31.25 | [3] |
| 3e | 3-fluorophenyl | B. cereus ATCC 10876 | 7.81 | [3] |
| L1 | Pyridyl + 2,4-dichlorophenyl | B. cereus ŁOCK 0807 | 10 (mg/L) | [1] |
| 11 | 2-nitrophenyl | Mycobacterium bovis | 0.39 | [15][18] |
| 30 | 3-nitrophenyl | Mycobacterium bovis | 0.39 | [15][18] |
Anticancer Activity
Thiosemicarbazides and their derivatives, particularly thiosemicarbazones, are well-documented for their anticancer properties, which can be attributed to mechanisms like the induction of apoptosis and inhibition of key enzymes involved in cell proliferation.[1][10]
Structure-Activity Relationship Insights:
-
Chelation: The ability to chelate metal ions is a key feature for the anticancer activity of many thiosemicarbazones.
-
Aromatic Substituents: Dichloro-substituted compounds have shown potent cytotoxicity against cancer cell lines.[10]
-
Selectivity: Certain substitutions can lead to high selectivity for cancer cells over non-cancerous cells. For example, compound 5f (R = 2,3-dichlorophenyl) showed a high selectivity index for A549 lung cancer cells.[10]
| Compound ID | Substituent | Cell Line | IC50 | Reference |
| L4 | Pyridyl + 4-bromophenyl | A549 (Lung) | Strongest Inhibition | [1] |
| 3b | Various | C6 (Glioma) | 10.59 µg/mL | [19] |
| 3m | Various | C6 (Glioma) | 9.08 µg/mL | [19] |
| 3m | Various | MCF7 (Breast) | 7.02 µg/mL | [19] |
| 5f | 2,3-dichlorophenyl | A549 (Lung) | 0.58 µM | [10] |
| Dp44mT-Tras (ortho) | Trastuzumab conjugate | MCF-7 (Breast) | 25.7 nM | [20] |
Other Biological Activities
-
Anthelmintic Activity: Certain thiosemicarbazides and their cyclized 1,2,4-triazole derivatives have demonstrated significant anthelmintic potential. A 3-chlorophenyl substituent was found to be effective.[3]
-
Antiviral Activity: Thiosemicarbazide derivatives have been reported to inhibit viral replication.[11]
-
Antifungal Activity: The incorporation of a piperidine moiety has been shown to result in good fungicidal activities.[21]
-
Enzyme Inhibition: Thiosemicarbazones have been designed as potent inhibitors of enzymes like tyrosinase and VEGFR2.[22][23]
| Compound ID | Activity Type | Target | LC50 / EC50 | Reference |
| 3a | Anthelmintic | Rhabditis sp. | 14.77 mg/mL | [3] |
| 4 | Anthelmintic | Rhabditis sp. | 0.37 mg/mL | [3] |
| 3b | Fungicidal | Pythium aphanidermatum | 1.6 µg/mL | [21] |
| 3d | Tyrosinase Inhibition | Tyrosinase | < 1.0 µM | [22] |
| 6e | Tyrosinase Inhibition | Tyrosinase | < 1.0 µM | [22] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological effects of thiosemicarbazides are a result of their interaction with various cellular targets and pathways.
Inhibition of Bacterial Topoisomerases
A primary mechanism for the antibacterial action of thiosemicarbazides is the inhibition of bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Inhibition leads to the disruption of DNA replication and ultimately bacterial cell death.[1][17]
Caption: Mechanism of antibacterial action via topoisomerase inhibition.
VEGFR2 Inhibition in Angiogenesis
In cancer therapy, some thiosemicarbazone derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). VEGFR2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. By blocking the VEGFR2 signaling cascade, these compounds can inhibit endothelial cell proliferation and migration, thereby cutting off the tumor's blood supply.[23]
Detailed Experimental Protocols
The following sections provide generalized protocols for the synthesis and evaluation of thiosemicarbazide compounds, based on methodologies reported in the literature.
General Synthesis Protocol: 1-Aroyl-4-Arylthiosemicarbazides
This protocol is adapted from the synthesis of 1-(3-trifluoromethylbenzoyl)thiosemicarbazides.[3]
-
Preparation of Hydrazide: Synthesize the required acid hydrazide (e.g., 3-trifluoromethylbenzoic acid hydrazide) from the corresponding ester and hydrazine hydrate.
-
Reaction: Dissolve the synthesized acid hydrazide (1 equivalent) in a suitable solvent such as absolute ethanol.
-
Add the desired aryl isothiocyanate (1 equivalent) to the solution.
-
Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thiosemicarbazide derivative. The reaction yields typically range from 58-69%.[3]
General Characterization Methods
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectra are recorded to confirm the chemical structure. Characteristic signals for thiosemicarbazides include singlets for the NH protons in the range of δ 8.25–10.93 ppm and aromatic protons between δ 6.80–8.43 ppm.[3][14]
-
Infrared (IR) Spectroscopy: IR spectra are used to identify key functional groups. Thiosemicarbazides show characteristic N-H stretching vibrations around 3300 cm-1 and C=S stretching vibrations around 1700 cm-1.[21]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds.[1]
Protocol for In Vitro Antibacterial Assay (MIC Determination)
This protocol is based on the microdilution method.[1]
-
Preparation: Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO).
-
Inoculum: Culture the bacterial strains (e.g., S. aureus, B. cereus) in an appropriate broth medium to achieve a standardized concentration (e.g., 105 CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution with Mueller-Hinton broth to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for In Vitro Anticancer Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of compounds against cancer cell lines.[1]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF7) in a 96-well plate at a density of approximately 1 x 104 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO and diluted in culture medium) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration required to inhibit 50% of cell growth) is determined from the dose-response curve.
Conclusion and Future Outlook
The thiosemicarbazide scaffold remains a highly valuable and versatile platform for the development of new therapeutic agents. The ease of synthesis and the ability to systematically modify the core structure allow for the exploration of vast chemical spaces and the optimization of biological activity.[6][7] Structure-activity relationship studies have consistently shown that targeted modifications, such as the introduction of specific substituents on aromatic rings, can significantly enhance potency and selectivity against various targets.[3][17] Future research should focus on leveraging computational tools for rational drug design, exploring novel heterocyclic derivatives, and investigating combination therapies to overcome drug resistance. The development of thiosemicarbazide-based antibody-drug conjugates also represents a promising frontier for targeted cancer therapy.[20] Continued exploration of this chemical class is poised to deliver next-generation therapeutics for a wide range of diseases.
References
- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemmethod.com [chemmethod.com]
- 13. scribd.com [scribd.com]
- 14. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. Study on the design, synthesis and structure-activity relationships of new thiosemicarbazone compounds as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Thiosemicarbazide Derivatives: A Technical Guide for Drug Development Professionals
Abstract
Thiosemicarbazide derivatives have emerged as a versatile and highly promising class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their unique structural features, characterized by the presence of a reactive thioketone and hydrazine moiety, enable them to act as potent chelating agents and to interact with a variety of biological targets. This technical guide provides an in-depth overview of the biological significance of thiosemicarbazide derivatives, with a focus on their anticancer, antimicrobial, and anticonvulsant properties. Detailed experimental protocols for key biological assays are provided, along with a comprehensive summary of quantitative activity data. Furthermore, key signaling pathways and a typical experimental workflow for the discovery and evaluation of novel thiosemicarbazide derivatives are visualized to facilitate a deeper understanding of their therapeutic potential and the process of their development. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction
Thiosemicarbazides are a class of organic compounds derived from thiosemicarbazide (NH2-NH-CS-NH2), the simplest hydrazide derivative of thiocarbamic acid.[1][2] The core structure of thiosemicarbazide derivatives allows for extensive chemical modifications, leading to a wide array of compounds with diverse pharmacological profiles.[2] The presence of nitrogen and sulfur atoms in their structure is believed to be crucial for their ability to chelate metal ions and interact with biological macromolecules, thereby inhibiting the proliferation of cancer cells and pathogens.[2]
These derivatives have garnered significant attention in recent years due to their multifaceted biological activities, including anticancer, antimicrobial (antibacterial, antifungal), antiviral, and anticonvulsant effects.[2][3] Their therapeutic potential is underscored by the fact that some thiosemicarbazone derivatives, a closely related class of compounds, have been investigated in clinical trials as anticancer agents. The structural versatility of thiosemicarbazides makes them an attractive scaffold for the design and development of novel drugs targeting a range of diseases.
Mechanisms of Action
The diverse biological activities of thiosemicarbazide derivatives stem from their ability to interact with various cellular targets and disrupt critical biological pathways. Two of the most well-characterized mechanisms of action are the inhibition of ribonucleotide reductase and topoisomerase IV.
Inhibition of Ribonucleotide Reductase (Anticancer Activity)
Ribonucleotide reductase (RR) is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair.[4][5][6] This makes RR a prime target for anticancer drug development.[5] Thiosemicarbazide derivatives, particularly thiosemicarbazones, are known to be potent inhibitors of RR.[4][7] Their mechanism of inhibition is primarily attributed to their ability to chelate iron, which is an essential cofactor for the catalytic activity of the R2 subunit of the enzyme.[7] By sequestering iron, these compounds disrupt the electron transfer process necessary for the reduction of ribonucleotides, leading to the depletion of the deoxyribonucleotide pool, inhibition of DNA synthesis, and ultimately, cell cycle arrest and apoptosis in cancer cells.[3][7]
Caption: Inhibition of Ribonucleotide Reductase by Thiosemicarbazide Derivatives.
Inhibition of Topoisomerase IV (Antibacterial Activity)
Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication, transcription, and recombination, making them validated targets for antibacterial agents.[1][8] Thiosemicarbazide derivatives have been identified as inhibitors of these enzymes, particularly topoisomerase IV in Gram-positive bacteria.[1][8] These compounds are thought to bind to the ATP-binding site of the ParE subunit of topoisomerase IV, thereby inhibiting its ATPase activity.[9] This disruption of the enzyme's function prevents the decatenation of daughter chromosomes following DNA replication, leading to cell division arrest and bacterial cell death.[8]
Caption: Inhibition of Topoisomerase IV by Thiosemicarbazide Derivatives.
Quantitative Biological Activity Data
The following tables summarize the in vitro anticancer and antibacterial activities of selected thiosemicarbazide derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Thiosemicarbazide Derivatives (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 | ≤ 0.1 | [10][11] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa | 5.8 | [10][11] |
| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 | ≤ 0.1 | [10][11] |
| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa | 12.3 | [10][11] |
| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 | 0.6 | [10][11] |
| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | HeLa | 10.3 | [10][11] |
| Nitro-substituted semicarbazide 4c | U87 | 12.6 (µg/mL) | [12] |
| Nitro-substituted semicarbazide 4d | U87 | 13.7 (µg/mL) | [12] |
| Nitro-substituted thiosemicarbazide 5d | U87 | 13.0 (µg/mL) | [12] |
| 3-chloro-substituted thiosemicarbazide 5b | U87 | 14.6 (µg/mL) | [12] |
| Acridine–Thiosemicarbazone DL-08 | B16-F10 | 14.79 | [13] |
| (Z)-2-(acridin-9-ylmethylene)-N-phenyl-hydrazinecarbothioamide | HT-29 | > 25 | [14] |
| (E)-2-(1H-indol-3ylmethylene)-N-(naphthalen-1-yl) hydrazinecarbothioamide | HT-29 | 0.01 | [14] |
| (E)-2-(1H-indol-3ylmethylene)-N-(naphthalen-1-yl) hydrazinecarbothioamide | K562 | 0.01 | [14] |
Table 2: Antibacterial Activity of Thiosemicarbazide Derivatives (MIC Values)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Ag-thiosemicarbazone complex (T39) | E. coli | 0.018 | [15] |
| Ag-thiosemicarbazone complex (T39) | S. aureus | 0.018 | [15] |
| Thiosemicarbazide SA11 (3-trifluoromethylphenyl substituted) | M. luteus ATCC 10240 | 3.9 | [1] |
| Thiosemicarbazide SA12 (3-trifluoromethylphenyl substituted) | M. luteus ATCC 10240 | 3.9 | [1] |
| Thiosemicarbazide T4A (ortho-fluoro substituted) | S. aureus NCTC 4163 | 32-64 | [16] |
| Thiosemicarbazide T4A (ortho-fluoro substituted) | S. aureus ATCC 25923 | 32-64 | [16] |
| Thiosemicarbazide T4A (ortho-fluoro substituted) | S. aureus ATCC 6538 | 32-64 | [16] |
| Thiosemicarbazide T4A (ortho-fluoro substituted) | S. aureus ATCC 29213 | 32-64 | [16] |
| Trifluoromethylphenyl substituted thiosemicarbazides | Staphylococci sp. | 64 | [16] |
| Thiosemicarbazone L1 | Bacillus cereus ŁOCK 0807 | 10 | [8] |
| Thiosemicarbazone L2 | B. subtilis ATCC 6633 | 50 | [8] |
| Thiosemicarbazone L2 | S. aureus ATCC 25923 | 50 | [8] |
| Thiosemicarbazone L4 | B. cereus ŁOCK 0807 | 50 | [8] |
| N-methyl thiosemicarbazone 8 (thiophene ring) | S. aureus | 39.68 | [17] |
| N-methyl thiosemicarbazone 8 (thiophene ring) | P. aeruginosa | 39.68 | [17] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of thiosemicarbazide derivatives are crucial for reproducible research. The following sections provide step-by-step protocols for key experiments.
General Synthesis of Thiosemicarbazide Derivatives
A common method for the synthesis of thiosemicarbazide derivatives involves the reaction of a hydrazide with an appropriate isothiocyanate.
Materials:
-
Substituted acid hydrazide
-
Substituted isothiocyanate
-
Ethanol
-
Reaction flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Dissolve the substituted acid hydrazide (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted isothiocyanate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and stir for a period of 30 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified thiosemicarbazide derivative.
-
Characterize the final product using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HeLa, BxPC-3, U87)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microtiter plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test thiosemicarbazide derivatives in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antibacterial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile 96-well microtiter plates
-
Test thiosemicarbazide derivatives
-
Standard antibiotic (e.g., ciprofloxacin) as a positive control
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of each test compound and the standard antibiotic in a suitable solvent (e.g., DMSO).
-
Dispense 50 µL of sterile MHB into all wells of a 96-well plate.
-
Add 50 µL of the stock solution of the test compound to the first well of a row, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will create a range of decreasing concentrations of the compound.
-
Prepare a bacterial inoculum in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental and Drug Discovery Workflow
The discovery and development of novel thiosemicarbazide derivatives as therapeutic agents follow a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.
Caption: A typical workflow for the discovery and development of thiosemicarbazide derivatives.
Conclusion
Thiosemicarbazide derivatives represent a rich and adaptable chemical scaffold with significant therapeutic potential across multiple disease areas. Their ability to inhibit key enzymes such as ribonucleotide reductase and topoisomerase IV provides a solid mechanistic basis for their observed anticancer and antibacterial activities. The extensive body of research, supported by the quantitative data and detailed experimental protocols presented in this guide, highlights the ongoing importance of this class of compounds in the quest for novel and effective therapeutic agents. Further exploration of their structure-activity relationships and optimization of their pharmacokinetic and pharmacodynamic properties will undoubtedly pave the way for the development of new clinical candidates. This guide serves as a valuable resource for researchers dedicated to harnessing the full potential of thiosemicarbazide derivatives in modern drug discovery.
References
- 1. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties [mdpi.com]
- 12. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Substituted Thiosemicarbazides in Academic Research
For Researchers, Scientists, and Drug Development Professionals
N-substituted thiosemicarbazides are a versatile class of compounds characterized by the core structure H₂N-NH-C(=S)-NHR, where 'R' represents a substituted group. These molecules have garnered significant attention in academic and industrial research due to their wide-ranging biological activities and their utility as precursors in the synthesis of various heterocyclic compounds. This technical guide provides a comprehensive overview of N-substituted thiosemicarbazides, focusing on their synthesis, chemical properties, and prominent applications, particularly in the realm of medicinal chemistry.
Core Chemical Properties and Synthesis
N-substituted thiosemicarbazides are polyfunctional compounds that exist in tautomeric forms, which influences their reactivity.[1] They serve as valuable intermediates for the synthesis of numerous heterocyclic systems like pyrazoles, thiazoles, triazoles, and thiadiazoles.[1] The synthesis of these compounds can be achieved through several routes, with the most common method involving the reaction of isothiocyanates with hydrazine hydrate or substituted hydrazines.[1][2] Microwave-assisted synthesis has been shown to be an efficient method, significantly reducing reaction times compared to traditional procedures.[2]
A general synthetic pathway for N-substituted thiosemicarbazides and their subsequent conversion to N-substituted thiosemicarbazones is outlined below.
References
Structural elucidation of 1-Acetyl-4-(4-tolyl)thiosemicarbazide analogues.
An In-Depth Technical Guide to the Structural Elucidation of 1-Acetyl-4-(4-tolyl)thiosemicarbazide Analogues
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of 1-Acetyl-4-(4-tolyl)thiosemicarbazide and its analogues. Thiosemicarbazides are a versatile class of compounds extensively utilized as intermediates in the synthesis of bioactive materials and pharmaceuticals, exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2] The precise determination of their molecular structure is paramount for understanding structure-activity relationships (SAR) and for rational drug design.
This document details the common synthetic routes and the subsequent analytical workflow for confirming the chemical structure, focusing on spectroscopic and crystallographic techniques.
General Synthesis Protocol
The synthesis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide analogues is typically achieved through a direct condensation reaction. The most common approach involves the reaction of an acetyl-substituted hydrazide with a tolyl-substituted isothiocyanate.[3] An alternative and widely used method for creating thiosemicarbazone derivatives involves the condensation of a thiosemicarbazide with a suitable aldehyde or ketone.[1][4][5]
Experimental Protocol: Synthesis via Condensation
-
Reactant Preparation : An equimolar amount of the selected thiosemicarbazide (e.g., 4-(p-tolyl)thiosemicarbazide) is dissolved in a suitable solvent, typically methanol or ethanol.[1][5]
-
Addition : To the stirring solution, an equimolar amount of the corresponding carbonyl compound (e.g., an acetyl-containing aldehyde or ketone) is added at room temperature.[1] For the title compound, acetylhydrazine would be reacted with 4-tolyl isothiocyanate.[3]
-
Catalysis (Optional) : A few drops of a catalyst, such as glacial acetic acid or p-toluenesulfonic acid, can be added to the reaction mixture to facilitate the condensation.[5][6]
-
Reaction : The mixture is stirred and refluxed for a period ranging from 2 to 24 hours, with the progress monitored by Thin Layer Chromatography (TLC).[5][7][8]
-
Isolation : Upon completion, the reaction mixture is cooled. The resulting precipitate is collected by filtration, washed with a cold solvent like methanol to remove unreacted starting materials, and then dried.[1][7]
-
Purification : If necessary, the crude product is purified by recrystallization from a suitable solvent such as ethanol to obtain pure crystals.[8]
Structural Elucidation Workflow
The confirmation of the synthesized analogues follows a systematic workflow, beginning with synthesis and purification, followed by a suite of analytical techniques to determine the molecular structure. X-ray crystallography provides the definitive structural proof when suitable crystals can be obtained.
Caption: Workflow for the synthesis and structural elucidation of thiosemicarbazide analogues.
Spectroscopic Characterization
Spectroscopic methods are indispensable for determining the precise connectivity of atoms within the molecule.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. Analysis of chemical shifts, multiplicities, and coupling constants allows for unambiguous structural assignment.[3]
Experimental Protocol:
-
A small sample (5-10 mg) of the purified compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data is processed to determine chemical shifts (δ) in parts per million (ppm), multiplicities (singlet, doublet, etc.), and coupling constants (J) in Hertz (Hz).
Table 1: Typical ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | -NH (Thioamide) | 11.3 - 11.9 | Often appears as a broad singlet; position is solvent-dependent.[1][5] |
| ¹H | -NH (Hydrazide) | 9.7 - 10.2 | Often appears as a broad singlet.[1][5] |
| ¹H | -N=CH (Azomethine) | 8.0 - 8.4 | Appears as a singlet if adjacent to a non-protonated carbon.[1][5] |
| ¹H | Aromatic (Tolyl) | 7.2 - 7.8 | Complex multiplet or distinct doublets.[1][6] |
| ¹H | -CH₃ (Acetyl) | ~2.2 | Sharp singlet.[6] |
| ¹H | -CH₃ (Tolyl) | ~2.3 | Sharp singlet.[9] |
| ¹³C | C=S (Thione) | 177 - 181 | Characteristic downfield shift.[9][10] |
| ¹³C | C=O (Amide) | ~165 | Carbonyl carbon resonance.[10] |
| ¹³C | C=N (Azomethine) | 140 - 145 | Iminic carbon resonance.[9] |
| ¹³C | Aromatic (Tolyl) | 127 - 140 | Multiple signals corresponding to aromatic carbons.[1][9] |
| ¹³C | -CH₃ (Acetyl/Tolyl) | ~21 | Aliphatic carbon signals.[9] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the presence of key functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, and the frequencies of absorption bands (in cm⁻¹) are noted.
Table 2: Key FT-IR Vibrational Frequencies
| Functional Group | Vibration Mode | Characteristic Frequency (cm⁻¹) |
| N-H | Stretching | 3150 - 3400 |
| C=O (Amide I) | Stretching | 1700 - 1720 |
| C=N (Azomethine) | Stretching | 1540 - 1610 |
| C=S (Thione) | Stretching | 810 - 1260 |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of the compound and providing information about its fragmentation pattern.
Experimental Protocol:
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.
-
The mass spectrum is recorded, and the molecular ion peak [M+H]⁺ or [M]⁺ is identified to confirm the molecular weight of the synthesized compound.[5][11]
X-ray Crystallography
For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise data on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[1]
Experimental Protocol:
-
Crystal Growth : Single crystals suitable for X-ray analysis are grown by slow evaporation of the solvent from a saturated solution of the purified compound.[12]
-
Data Collection : A selected crystal is mounted on a diffractometer. X-rays (commonly Mo Kα radiation) are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.[12]
-
Structure Solution and Refinement : The collected data is used to solve the crystal structure, yielding a model of the electron density. This model is then refined to determine the precise positions of all atoms in the unit cell.[12]
Table 3: Representative Crystallographic Data for a Thiosemicarbazone Derivative
| Parameter | Example Value |
| Chemical Formula | C₈H₁₁N₅S[12] |
| Molecular Weight | 209.28 g/mol [12] |
| Crystal System | Monoclinic[12] |
| Space Group | P2₁/c |
| a (Å) | 9.870 (8)[12] |
| b (Å) | 5.976 (5)[12] |
| c (Å) | 17.517 (14)[12] |
| β (°) | 91.251 (9)[12] |
| Volume (ų) | 1032.8 (14)[12] |
| Z (Molecules/cell) | 4[12] |
| Bond Length C=S (Å) | ~1.68 |
| Bond Length C=N (Å) | ~1.28[12] |
Molecular Structure and Key Features
The structural elucidation process confirms the key features of the 1-Acetyl-4-(4-tolyl)thiosemicarbazide scaffold, which are crucial for its chemical properties and biological activity.
Caption: Logical relationships in the 1-Acetyl-4-(4-tolyl)thiosemicarbazide structure.
Conclusion
The structural elucidation of 1-Acetyl-4-(4-tolyl)thiosemicarbazide analogues is a systematic process that relies on a combination of chemical synthesis and robust analytical techniques. The condensation reaction is a reliable method for synthesizing these compounds.[1][3] Subsequent confirmation is achieved through a complementary suite of spectroscopic methods, including NMR, FT-IR, and mass spectrometry, which together provide a detailed picture of the molecular framework. For absolute structural confirmation, single-crystal X-ray diffraction remains the definitive method, providing precise atomic coordinates and stereochemical details. This comprehensive characterization is essential for advancing the development of these compounds in medicinal chemistry and materials science.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-Acetyl-4-(4-tolyl)thiosemicarbazide | 152473-68-2 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. saudijournals.com [saudijournals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichloro phenyl)acetyl) thiosemicarbazide derivatives: An integrated experimental and theoretical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scienceopen.com [scienceopen.com]
- 12. 2-Acetylpyrazine 4-methylthiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Antimicrobial Activity of 1-Acetyl-4-(2-tolyl)thiosemicarbazide and Related Thiosemicarbazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, no specific studies detailing the antimicrobial activity of 1-Acetyl-4-(2-tolyl)thiosemicarbazide have been identified. The following application notes and protocols are based on the well-documented antimicrobial properties of the broader class of thiosemicarbazide and thiosemicarbazone derivatives. The provided data and methodologies are representative of this class of compounds and should serve as a guide for investigating the potential antimicrobial effects of this compound.
Introduction
Thiosemicarbazides are a class of organic compounds characterized by a thiourea group linked to a hydrazine moiety. These scaffolds and their derivatives, thiosemicarbazones, have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Their versatile structure allows for various substitutions, enabling the modulation of their biological effects.
The antimicrobial potential of thiosemicarbazide derivatives is often attributed to their ability to chelate metal ions essential for microbial enzymes or to interfere with key cellular processes. This document provides an overview of the known antimicrobial activities of related thiosemicarbazide compounds, detailed protocols for their evaluation, and the putative mechanisms of action.
Quantitative Data Summary
The antimicrobial efficacy of thiosemicarbazide derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for several representative thiosemicarbazide derivatives against various bacterial strains, as reported in the literature. This data illustrates the potential activity spectrum for this class of compounds.
Table 1: Antibacterial Activity of Representative Thiosemicarbazide Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Staphylococcus epidermidis | Micrococcus luteus | Bacillus cereus | Reference |
| 4-(2-chlorophenyl)-1-(3-methoxyphenyl) thiosemicarbazide (SA1) | 62.5 | >1000 | 125 | >1000 | [1] |
| 4-(3-trifluoromethylphenyl)-1-(3-methoxyphenyl) thiosemicarbazide (SA11) | 250 | 62.5 | 3.9 | 125 | [1] |
| 4-(4-trifluoromethylphenyl)-1-(3-methoxyphenyl) thiosemicarbazide (SA12) | 125 | 62.5 | 3.9 | 125 | [1] |
| Derivative with 3-chlorophenyl substituent (3a) | 1.95 - 3.9 | 1.95 | 1.95 | 1.95 | |
| Derivative with 3-fluorophenyl substituent (3e) | 15.63 - 31.25 | 15.63 | 15.63 | 7.81 | |
| N,N-bis(4-chlorophenyl) hydrazine-1,2-dicarbothioamide (3g) | Moderate Activity | - | - | - | [2] |
Note: The data presented is for structurally related compounds and not for this compound itself. The activity is highly dependent on the specific substitutions on the thiosemicarbazide core.
Proposed Mechanism of Action
Molecular studies and docking simulations suggest that thiosemicarbazides may exert their antibacterial effects through a dual mechanism involving the inhibition of bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, thiosemicarbazides disrupt essential cellular processes, leading to bacterial cell growth arrest (bacteriostatic) or death (bactericidal).[3]
References
- 1. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anticancer Potential of 1-Acetyl-4-(2-tolyl)thiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of compounds extensively investigated for their wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and notably, anticancer properties. The core thiosemicarbazide scaffold (H₂N-C(=S)-NH-NH₂) offers a flexible platform for structural modifications, allowing for the fine-tuning of physicochemical and biological properties. N-substituted derivatives, in particular, have garnered significant interest for their potential as novel therapeutic agents.
This document focuses on the anticancer potential of 1-Acetyl-4-(2-tolyl)thiosemicarbazide and its closely related derivatives. While specific biological data for the ortho-tolyl derivative is limited in publicly available literature, extensive research on analogous N-acetyl-N'-aryl thiosemicarbazides provides a strong basis for evaluating its potential. These compounds are known to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.
The following sections provide a summary of the available quantitative data on related compounds, detailed protocols for key biological assays, and diagrams illustrating common experimental workflows and signaling pathways involved in the anticancer activity of this class of molecules. The synthesis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide, a close structural analog, is typically achieved through the condensation reaction of acetylhydrazine with 4-tolyl isothiocyanate[1]. This suggests a straightforward synthetic route for the 2-tolyl derivative as well.
Data Presentation: Cytotoxicity of Related Thiosemicarbazide and Thiosemicarbazone Derivatives
The following tables summarize the in vitro anticancer activity (IC₅₀ values) of various thiosemicarbazide and thiosemicarbazone derivatives against a range of human cancer cell lines. This data provides a comparative baseline for the potential efficacy of this compound.
Table 1: Cytotoxicity (IC₅₀, µM) of N(4)-Tolyl-2-acetylpyridine Thiosemicarbazone Derivatives and their Metal Complexes against Human Glioma Cell Lines.
| Compound | U-87 (Glioma) | T-98 (Glioma) |
| N(4)-meta-tolyl-2-acetylpyridine TSC | >50 | >50 |
| Gold(III) Complex of meta-tolyl TSC | 5.2 ± 0.4 | 4.8 ± 0.3 |
| Platinum(II) Complex of meta-tolyl TSC | 4.9 ± 0.3 | 6.2 ± 0.5 |
| N(4)-para-tolyl-2-acetylpyridine TSC | >50 | >50 |
| Gold(III) Complex of para-tolyl TSC | 6.5 ± 0.5 | 5.9 ± 0.4 |
| Platinum(II) Complex of para-tolyl TSC | 7.1 ± 0.6 | 8.3 ± 0.7 |
| Cisplatin (Control) | 10.5 ± 0.8 | 12.3 ± 1.0 |
| Auranofin (Control) | 1.5 ± 0.1 | 1.8 ± 0.1 |
Data extracted from studies on N(4)-tolyl-2-acetylpyridine thiosemicarbazones, which are structurally related to the topic compound. The data indicates that metal complexation can significantly enhance the cytotoxic activity of these derivatives.[2][3]
Table 2: Cytotoxicity (IC₅₀, µg/mL) of Substituted Benzoyl Carbamothioyl Methane Hydrazonate Derivatives against B16F10 Melanoma Cells.
| Compound | IC₅₀ (µg/mL) |
| 4-chlorobenzoyl carbamothioyl methane hydrazonate (5a) | 0.7 |
| 4-bromobenzoyl carbamothioyl methane hydrazonate (5e) | 0.9 |
| Doxorubicin (Reference Drug) | 0.6 |
These results for thiosemicarbazide analogs highlight that compounds with electron-withdrawing groups can exhibit potent anticancer activity comparable to standard chemotherapeutic agents.[4]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed exponentially growing cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in serum-free medium. After 24 hours of cell attachment, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, carefully remove the medium containing the compound. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[7]
-
Solubilization: After incubation with MTT, carefully remove the medium. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6] Measure the absorbance at 570 nm (or 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Flow cytometer
-
Cancer cell lines
-
6-well plates
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS by centrifugation (e.g., 200 x g for 5 minutes).
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA.[8] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the differentiation of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
Materials:
-
Flow cytometer
-
Cancer cell lines
-
6-well plates
-
This compound derivative
-
PBS
-
Cold 70% ethanol
-
PI/RNase Staining Buffer (containing Propidium Iodide and RNase A)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound of interest at various concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells, wash with cold PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.[9]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 300-500 µL of PI/RNase Staining solution. The RNase A is crucial to prevent the staining of RNA.[10]
-
Incubate for 15-30 minutes at room temperature or 37°C in the dark.[10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in a particular phase suggests a cell cycle arrest induced by the compound.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate common experimental workflows and a potential signaling pathway for the anticancer activity of thiosemicarbazide derivatives.
Caption: General workflow for evaluating the anticancer potential of novel compounds.
Caption: A potential intrinsic apoptosis signaling pathway induced by thiosemicarbazides.
References
- 1. 1-Acetyl-4-(4-tolyl)thiosemicarbazide | 152473-68-2 | Benchchem [benchchem.com]
- 2. N(4)-tolyl-2-acetylpyridine thiosemicarbazones and their platinum(II,IV) and gold(III) complexes: cytotoxicity against human glioma cells and studies on the mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for In Vitro Bioactivity Testing of 1-Acetyl-4-(2-tolyl)thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro bioactivity of 1-Acetyl-4-(2-tolyl)thiosemicarbazide. Thiosemicarbazides are a class of compounds known for their wide range of pharmacological activities, including anticancer, antibacterial, and antioxidant properties.[1][2] This document outlines detailed protocols for key assays to assess these potential bioactivities.
Overview of Potential Bioactivities
This compound, as a member of the thiosemicarbazide family, is predicted to exhibit several biological effects. The core thiosemicarbazide scaffold is associated with various mechanisms of action, making it a promising candidate for drug discovery.
-
Anticancer Activity: Thiosemicarbazides have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3][4] Their mechanism of action is often linked to the inhibition of enzymes crucial for DNA synthesis and repair, such as ribonucleotide reductase and topoisomerase.[5][6]
-
Antibacterial Activity: These compounds can exhibit bacteriostatic or bactericidal effects against a range of bacteria, particularly Gram-positive strains.[7] The proposed antibacterial mechanism involves the inhibition of bacterial topoisomerase IV, an enzyme essential for DNA replication.[8]
-
Antioxidant Activity: The thiosemicarbazide moiety can act as a radical scavenger, helping to mitigate oxidative stress.[9] This is often attributed to the presence of electron-donating groups within their structure.[10]
Data Presentation: Bioactivity of Structurally Related Thiosemicarbazide Derivatives
Table 1: Anticancer Activity of Representative Thiosemicarbazide/Thiosemicarbazone Derivatives
| Compound/Analogue | Cancer Cell Line | Activity Metric | Result | Reference |
| 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides | MCF-7 (Breast) | IC50 | 8–15 μM | [11] |
| 1-(Pyridinecarbonyl)-4-substituted thiosemicarbazides | HepG2 (Liver) | IC50 | 20–50 μM | [11] |
| 4-chlorobenzoyl carbamothioyl methane hydrazonate | B16F10 (Melanoma) | IC50 | 0.7 µg/mL | [6][11] |
| 4-bromobenzoyl carbamothioyl methane hydrazonate | B16F10 (Melanoma) | IC50 | 0.9 µg/mL | [6][11] |
| N(4)-tolyl-2-acetylpyridine thiosemicarbazones | U-87 & T-98 (Glioma) | IC50 | More active than cisplatin | [5][7] |
Table 2: Antibacterial Activity of Representative Thiosemicarbazide Derivatives
| Compound/Analogue | Bacterial Strain | Activity Metric | Result (µg/mL) | Reference |
| Thiosemicarbazide with 3-chlorophenyl substituent | S. aureus (MRSA) | MIC | 15.63–31.25 | [9] |
| Thiosemicarbazide with 3-fluorophenyl substituent | B. cereus | MIC | 7.81 | [9] |
| 2-acetylpyridine thiosemicarbazones | N. gonorrhoeae | MIC | 0.002 - 0.062 | [12] |
| 2-acetylpyridine thiosemicarbazones | S. aureus | MIC | 0.125 - 0.5 | [12] |
Table 3: Antioxidant Activity of Representative Thiosemicarbazone Derivatives
| Compound/Analogue | Assay | Activity Metric | Result (IC50) | Reference |
| Thiosemicarbazone derivative 2b | DPPH Radical Scavenging | IC50 | 43.91 ± 0.021 μM | [13][14] |
| 2-{1-[4-(Methylsulfonyl)phenyl]ethylidene}-N-phenylhydrazinecarbothioamide | DPPH Radical Scavenging | SC₅₀ | 15.70 µM | [11] |
Experimental Protocols
Anticancer Activity: MTT Cell Viability Assay
This protocol assesses the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.
-
Cancer cell line (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
MTT Assay Workflow Diagram
Antibacterial Activity: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
DMSO
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Broth Microdilution Workflow
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of this compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound
-
Ascorbic acid (positive control)
-
96-well plates
-
Microplate reader
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of the test compound in methanol. Make serial dilutions to obtain various concentrations.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each compound dilution and an equal volume of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
DPPH Assay Workflow Diagram
Signaling Pathway Diagrams
The following diagrams illustrate the putative signaling pathways that may be modulated by thiosemicarbazide derivatives based on existing literature.
Putative Anticancer Signaling Pathway
Antibacterial Mechanism of Action
Antioxidant Radical Scavenging Mechanism
References
- 1. In vitro effect of 1-acyl-4-alkyl-(or aryl)-thiosemicarbazides 1-(5-cholrosalicylidine)-4-alkyl-(or aryl)-thiosemicarbazones and some hydrazones of 5-chlorosalicylaldehyde against pathogenic bacteria including Mycobacterium tuberculosis (H37Rv) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N(4)-tolyl-2-acetylpyridine thiosemicarbazones and their platinum(II,IV) and gold(III) complexes: cytotoxicity against human glioma cells and studies on the mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. kujnsr.com [kujnsr.com]
- 10. Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 11. 1-Acetyl-4-(4-tolyl)thiosemicarbazide | 152473-68-2 | Benchchem [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cumhuriyet Science Journal » Submission » Synthesis, Anticholinesterase and Antioxidant Activity of Thiosemicarbazone Derivatives [csj.cumhuriyet.edu.tr]
Application of Thiosemicarbazide Derivatives in Fungicidal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazide derivatives have emerged as a promising class of compounds in the development of novel fungicides. Their broad spectrum of biological activities, including antibacterial, antiviral, and notably, antifungal properties, has garnered significant attention within the scientific community.[1][2] These compounds are of particular interest for applications in agriculture to protect crops from phytopathogenic fungi and in medicine to combat fungal infections in humans and animals.[3][4] The structural versatility of thiosemicarbazides allows for the synthesis of a wide array of derivatives, enabling the fine-tuning of their biological activity and specificity.[5] This document provides a detailed overview of the application of thiosemicarbazide derivatives in fungicidal studies, including quantitative data on their efficacy, comprehensive experimental protocols, and visualizations of experimental workflows and potential mechanisms of action.
Data Presentation: Fungicidal Activity of Thiosemicarbazide Derivatives
The following tables summarize the in vitro fungicidal activity of selected thiosemicarbazide derivatives against various fungal pathogens. The data is presented as EC50 (half maximal effective concentration) and MIC (minimum inhibitory concentration) values, providing a clear comparison of the potency of different compounds.
Table 1: In Vitro Fungicidal Activities of Benzaldehyde Thiosemicarbazide Derivatives Containing Piperidine Fragments [3]
| Compound | Pythium aphanidermatum (EC50 µg/mL) | Rhizoctonia solani (EC50 µg/mL) | Valsa mali (EC50 µg/mL) | Gaeumannomyces graminis (EC50 µg/mL) |
| 3b | 1.6 | 9.6 | 2.3 | 9.3 |
| Azoxystrobin | 16.9 | - | - | - |
| Fluopicolide | 1.0 | - | - | - |
Data extracted from a study by Zhang et al. (2017). Compound 3b is (E)-N'-(5-Chloro-2-hydroxybenzylidene)piperidine-1-carbothiohydrazide. "-" indicates data not provided in the source.
Table 2: Antifungal Activity of Quinoline-Based Thiosemicarbazide Derivatives [5]
| Compound | Candida albicans (MIC µg/mL) |
| QST2 | 250 |
| QST8 | >250 (against S. aureus) |
| QST9 | >250 (against S. aureus) |
| QST10 | 31.25 |
Data extracted from a study by Acar et al. (2023). QST compounds are novel quinoline derivatives incorporating a thiosemicarbazide functionality. MIC values against other fungi and bacteria are available in the source publication.
Table 3: Antifungal Activity of 8-Hydroxyquinolin-5-ylidene Thiosemicarbazone Derivatives [6]
| Compound | C. auris (MIC µg/mL) | C. glabrata (MIC µg/mL) | C. neoformans (MIC µg/mL) | C. parapsilosis (MIC µg/mL) |
| A6-A20 | ≤ 0.0313 | ≤ 0.0313 | ≤ 0.0313 | ≤ 0.0313 |
| Fluconazole | 16 | 1 | 8 | 0.125 |
| Amphotericin B | 1 | 1 | 0.25 | 0.5 |
Data from a 2024 study highlighting a series of novel derivatives with potent activity against clinically relevant fungal pathogens.
Experimental Protocols
This section provides detailed methodologies for the synthesis of thiosemicarbazide derivatives and the evaluation of their fungicidal activity, based on established and cited research.
Protocol 1: General Synthesis of Benzaldehyde Thiosemicarbazide Derivatives
This protocol is adapted from the synthesis of benzaldehyde thiosemicarbazide analogues containing a piperidine moiety.[3][7]
Materials:
-
Substituted benzaldehyde
-
Thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Piperidine (or other amine)
-
Carbon disulfide
-
Hydrazine hydrate
-
Appropriate solvents for recrystallization (e.g., ethanol, methanol/water)
Procedure:
-
Synthesis of Piperidine-1-carbothiohydrazide (Intermediate):
-
Dissolve piperidine in ethanol.
-
Add carbon disulfide dropwise while stirring in an ice bath.
-
Add hydrazine hydrate dropwise and continue stirring.
-
The resulting precipitate is filtered, washed, and dried to yield the intermediate.
-
-
Synthesis of Benzaldehyde Thiosemicarbazone Derivatives:
-
Dissolve the synthesized piperidine-1-carbothiohydrazide intermediate in ethanol.
-
Add the desired substituted benzaldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for a specified time (e.g., 2-4 hours), monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Purify the final product by recrystallization from a suitable solvent.
-
Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[5]
Protocol 2: In Vitro Antifungal Activity Assay (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[6][8]
Materials:
-
Synthesized thiosemicarbazide derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI 1640 medium
-
96-well microplates
-
Spectrophotometer or microplate reader
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Negative control (DMSO or solvent used to dissolve compounds)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on an appropriate agar medium.
-
Prepare a suspension of fungal cells in sterile saline.
-
Adjust the cell density to a final concentration of 1 x 10³ cells/mL in RPMI 1640 medium.
-
-
Preparation of Compound Dilutions:
-
Dissolve the thiosemicarbazide derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in the 96-well microplates using RPMI 1640 medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microplate containing the compound dilutions.
-
Include wells for positive control (fungal inoculum with a known antifungal agent), negative control (fungal inoculum with solvent only), and a blank (medium only).
-
Incubate the microplates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥80% inhibition) compared to the negative control.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.
-
Visualizations
Experimental Workflow for Fungicidal Studies of Thiosemicarbazide Derivatives
Caption: Workflow for Synthesis and Fungicidal Evaluation.
Potential Mechanism of Action: Interference with Fungal Cell Wall Synthesis
Some studies suggest that thiosemicarbazide derivatives may exert their antifungal effect by interfering with the integrity of the fungal cell wall.[1][9] A key component of the fungal cell wall is chitin. The following diagram illustrates a simplified overview of a potential mechanism.
Caption: Postulated Mechanism via Cell Wall Disruption.
Potential Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Another proposed mechanism of action for some antifungal agents is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[10] While not definitively proven for all thiosemicarbazide derivatives, it represents a plausible target.
Caption: Postulated Mechanism via Ergosterol Biosynthesis Inhibition.
Conclusion
Thiosemicarbazide derivatives represent a versatile and potent class of compounds for the development of new fungicides. The provided data and protocols offer a foundation for researchers to synthesize, evaluate, and understand the mechanisms of action of these promising antifungal agents. Further research into their specific molecular targets and signaling pathway interactions will be crucial for the development of highly effective and selective fungicidal drugs for agricultural and clinical applications.
References
- 1. Effects of a Thiosemicarbazide Camphene Derivative on Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectral Characterization, and Antimicrobial Activity of Two Novel Schiff Bases Derived from Thiosemicarbazide and Mononuclear 3d Transition Metal Complexes - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Thiosemicarbazone Derivatives and Fusarium culmorum (Wm.G. Sm.) Sacc. Infection of Winter Wheat Seedlings on Their Health Status and Soil Biological Activity [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Natural products in crop protection: thiosemicarbazone derivatives of 3-acetyl-N-benzylindoles as antifungal agents and their mechanism of action. | Semantic Scholar [semanticscholar.org]
Application Notes: Metal Complexes of Thiosemicarbazide Derivatives
Introduction
Thiosemicarbazones (TSCs), formed by the condensation of thiosemicarbazide with aldehydes or ketones, are a versatile class of ligands in coordination chemistry.[1][2][3] Their ability to chelate with transition metal ions through nitrogen and sulfur donor atoms results in the formation of stable metal complexes with diverse structural and electronic properties.[4][5][6] These metal complexes have garnered significant attention in medicinal chemistry and drug development due to their broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, antifungal, and antiviral properties.[1][7][8][9]
Coordination of the thiosemicarbazone ligand to a metal center often enhances its biological efficacy compared to the free ligand.[7][10][11] This enhancement is attributed to several factors, including increased lipophilicity which facilitates cell membrane penetration, stabilization of the ligand, and the introduction of new mechanisms of action mediated by the metal ion itself.[12][13] These complexes can interfere with crucial biological pathways, such as inhibiting ribonucleotide reductase or topoisomerase II in cancer cells, generating reactive oxygen species (ROS) to induce oxidative stress, and disrupting microbial cell integrity.[1][8][14][15] This document provides detailed protocols for the synthesis, characterization, and biological evaluation of these promising therapeutic agents.
Experimental Protocols
Protocol 1: General Synthesis of Thiosemicarbazone Ligands
This protocol describes the synthesis of a thiosemicarbazone ligand via condensation of a substituted aldehyde/ketone with thiosemicarbazide.
Materials:
-
Substituted aldehyde or ketone (e.g., 5-bromo vanillin)
-
Thiosemicarbazide or a derivative (e.g., 4-(4-bromophenyl)thiosemicarbazide)
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount)
-
Crushed ice
-
Sodium bisulfite solution
-
Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)
-
Stirring and heating apparatus
Procedure:
-
Dissolve an equimolar amount of the selected aldehyde or ketone (e.g., 0.01 M of 5-bromo vanillin) in 60 mL of methanol in a round-bottom flask.[2]
-
Add an equimolar amount of thiosemicarbazide or its derivative (e.g., 0.01 M of 4-(4-bromophenyl)thiosemicarbazide) to the solution.[2]
-
Add a few drops of glacial acetic acid to catalyze the reaction.[2][4]
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-24 hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice to precipitate the product.[2]
-
Filter the separated solid product using a Buchner funnel.
-
Wash the precipitate with a cold sodium bisulfite solution followed by cold distilled water to remove unreacted aldehyde.[2]
-
Dry the purified thiosemicarbazone ligand at room temperature or in a desiccator.
Protocol 2: General Synthesis of Thiosemicarbazone Metal Complexes
This protocol outlines the synthesis of a metal complex using a pre-synthesized thiosemicarbazone ligand.
Materials:
-
Synthesized thiosemicarbazone ligand
-
Metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Solvent (e.g., Methanol, 1,4-Dioxane)
-
40% NaOH solution (for pH adjustment, if needed)
-
Standard laboratory glassware
-
Stirring and heating apparatus
Procedure:
-
Dissolve the thiosemicarbazone ligand (e.g., 0.02 M) in a suitable solvent like 1,4-dioxane or methanol in a round-bottom flask.[2]
-
In a separate container, dissolve the metal salt (e.g., 0.01 M of NiCl₂·6H₂O) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution while stirring continuously. The typical ligand-to-metal molar ratio is 2:1.[2]
-
If required, adjust the pH of the mixture to ~7.0 using a 40% NaOH solution.[2]
-
Attach a reflux condenser and heat the reaction mixture to reflux for 5-24 hours with continuous stirring.[2]
-
Monitor the formation of the complex precipitate. After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid metal complex, wash it with the cold solvent used for the reaction to remove impurities, and then with a non-polar solvent like hexane.
-
Dry the final product in a desiccator over silica gel.
Protocol 3: Anticancer Activity Evaluation by MTT Assay
This protocol details the determination of the cytotoxic activity of the synthesized complexes against cancer cell lines using the MTT (3-(4,5-dimethylthiazolyl)-2,5-diphenyltetrazolium bromide) assay.[16][17]
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized metal complexes and ligands
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[18][19]
-
Compound Treatment: Prepare stock solutions of the test compounds (ligands and metal complexes) in DMSO. Make serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., 10 to 100 µg/mL).[19]
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[13][19]
-
MTT Addition: After incubation, remove the treatment medium and add 20 µL of MTT solution to each well. Incubate for an additional 3-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.[16][18]
-
Formazan Solubilization: Carefully remove the MTT solution and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[18][19]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).[16][17]
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Synthesized metal complexes and ligands
-
DMSO
-
96-well microtiter plates
-
Standard antibiotics (e.g., Ciprofloxacin, Chloramphenicol) as positive controls[3][20]
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[20]
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Perform a two-fold serial dilution of the compounds directly in the 96-well plates using broth to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. The final volume in each well should be 100-200 µL. Include a positive control (bacteria in broth), a negative control (broth only), and a vehicle control (bacteria with DMSO).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.[21]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[22] This can be assessed visually or by measuring the optical density at 600 nm.
Quantitative Data Summary
The biological activity of thiosemicarbazone metal complexes is highly dependent on the structure of the ligand, the nature of the metal ion, and the target cell or microorganism.
Table 1: Anticancer Activity (IC₅₀ Values) of Selected Thiosemicarbazone Metal Complexes
| Complex/Ligand | Cancer Cell Line | IC₅₀ (µM) | Incubation Time | Reference |
| Ruthenium Complex 49 | A549 (Lung) | 11.5 | Not Specified | [13] |
| Cisplatin (Control) | A549 (Lung) | 21.3 | Not Specified | [13] |
| Ruthenium Complex 54 | A549 (Lung) | 7.24 ± 5.4 | Not Specified | [13] |
| Platinum Complex 89 | A549 (Lung) | 79 ± 4 | 72 h | [13][23] |
| Bismuth Complex 109 | A549 (Lung) | 16.41 ± 0.93 | Not Specified | [13] |
| Bismuth Complex 109 | H460 (Lung) | 20.04 ± 1.28 | Not Specified | [13] |
| Bismuth Complex 111 | A549 (Lung) | 14.0 ± 1.1 | Not Specified | [13][23] |
| Bismuth Complex 113 | A549 (Lung) | 5.05 ± 1.79 | Not Specified | [13][23] |
| Copper(II) Complex 6 | HCC (Lung) | 0.2 | Not Specified | [24][25] |
| Copper(II) Complex 7 | HCC (Lung) | 2 | Not Specified | [24][25] |
Table 2: Antimicrobial Activity (MIC Values) of Selected Thiosemicarbazone Metal Complexes
| Complex/Ligand | Microorganism | MIC (µg/mL) | Method | Reference |
| Ag-thiosemicarbazone (T39) | E. coli | 0.018 | Microdilution | [3] |
| Ag-thiosemicarbazone (T39) | S. aureus | 0.018 | Microdilution | [3] |
| Ciprofloxacin (Control) | E. coli / S. aureus | 0.018 | Microdilution | [3] |
| [Mn(4-MPipzcdt)₂(phen)] | Candida albicans | <8 | Disk Diffusion | [26] |
| [Co(4-MPipzcdt)(phen)₂]Cl | Candida albicans | 8 | Disk Diffusion | [26] |
| Acetaldehyde TSC Ligand | Various Bacteria | 250 - 500 | Serial Dilution | [22] |
| Cu(ADTSC)₂SO₄H₂O | Various Bacteria | 62.5 - 250 | Serial Dilution | [22] |
| Fe(ADTSC)₂Cl₂·3H₂O | Various Bacteria | 62.5 - 250 | Serial Dilution | [22] |
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow from ligand synthesis to biological evaluation.
Caption: General workflow for synthesis, characterization, and biological screening.
Anticancer Mechanism of Action
This diagram illustrates the proposed signaling pathways for the anticancer activity of thiosemicarbazone metal complexes.
Caption: Proposed anticancer signaling pathways for Metal-TSC complexes.
Structure-Activity Relationship
This diagram shows the logical relationship between structural modifications and the resulting biological activity.
Caption: Key structure-activity relationships in Metal-TSC complexes.
References
- 1. irejournals.com [irejournals.com]
- 2. jocpr.com [jocpr.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques : Oriental Journal of Chemistry [orientjchem.org]
- 7. Complexes of 3dn Metal Ions with Thiosemicarbazones: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 9. pnrjournal.com [pnrjournal.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. medicinal-utility-of-thiosemicarbazones-with-special-reference-to-mixed-ligand-and-mixed-metal-complexes-a-review - Ask this paper | Bohrium [bohrium.com]
- 13. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]
- 19. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 21. Metal complexes as a promising source for new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. saudijournals.com [saudijournals.com]
- 23. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]
- 24. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]
- 25. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scielo.br [scielo.br]
Application Notes & Protocols: Thiosemicarbazide Derivatives in Antibacterial and Antioxidant Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Introduction Thiosemicarbazide derivatives are a versatile class of compounds characterized by the presence of a thiosemicarbazide moiety (-NH-CS-NH-NH2).[1] These molecules and their subsequent derivatives, thiosemicarbazones, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[2] Their ability to chelate with metal ions often enhances their biological efficacy.[3] This document provides an overview of their application as antibacterial and antioxidant agents, complete with experimental protocols and quantitative data to guide researchers in this field. The diverse biological functions include antibacterial, antioxidant, antifungal, antiviral, and antitumor properties, making them promising scaffolds for the development of new therapeutic agents.[1][2]
I. Synthesis of Thiosemicarbazide Derivatives
A common and straightforward method for synthesizing thiosemicarbazone derivatives involves the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[4][5] This reaction is typically carried out in an alcoholic solvent and can be catalyzed by a few drops of acid.[6]
Protocol 1: General Synthesis of Thiosemicarbazones
This protocol outlines the synthesis of thiosemicarbazone derivatives via a condensation reaction.[4][6]
Materials:
-
Substituted benzaldehyde or ketone (1 mmol)
-
Thiosemicarbazide or a derivative thereof (1 mmol)
-
Ethanol (20-30 mL)
-
Glacial Acetic Acid (catalytic amount, ~4 drops) or Potassium Carbonate (for base-catalyzed reaction)[4][6]
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve the selected aldehyde or ketone (1 mmol) and the thiosemicarbazide (1 mmol) in ethanol (20 mL) within a 50 mL round-bottom flask.[4]
-
Add a catalytic amount of glacial acetic acid (approximately 4 drops) to the mixture.[6]
-
Heat the mixture to reflux with continuous stirring. The reaction time can vary from 1 to 24 hours, depending on the specific reactants.[4][6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.[4]
-
Collect the precipitated solid product by vacuum filtration and wash it with cold ethanol.[5]
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final thiosemicarbazone derivative.[6]
-
Dry the purified product and characterize its structure using methods like IR, NMR, and mass spectrometry.[1]
References
- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
Application Notes and Protocols for the Evaluation of Thiosemicarbazide Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental design and evaluation of novel thiosemicarbazide compounds. These protocols and application notes are intended to assist researchers in the systematic assessment of these compounds, from initial synthesis and characterization to comprehensive in vitro and in vivo efficacy studies.
Synthesis and Characterization of Thiosemicarbazide Derivatives
The foundational step in evaluating thiosemicarbazide compounds is their synthesis and rigorous characterization to confirm their chemical identity and purity. A common synthetic route involves the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.
General Synthesis Protocol
A versatile method for synthesizing thiosemicarbazide derivatives is the condensation of various aldehydes or ketones with a substituted or unsubstituted thiosemicarbazide.[1]
Materials:
-
Substituted or unsubstituted thiosemicarbazide
-
Aldehyde or ketone
-
Methanol (or Ethanol)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 1.0 mmol of the selected thiosemicarbazide in 30 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.[1]
-
To this solution, add a solution of 1.0 mmol of the corresponding aldehyde or ketone in methanol.[1]
-
For some reactions, a few drops of a catalyst like glacial acetic acid can be added to facilitate the reaction.[2]
-
Stir the reaction mixture at room temperature for 24 hours or reflux for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[1][2]
-
Upon completion, the precipitated product is collected by filtration, washed with cold methanol, and dried.[1]
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.[2]
Characterization
The synthesized compounds must be thoroughly characterized to confirm their structure and purity.
Table 1: Physicochemical and Spectroscopic Characterization
| Parameter | Method | Description |
| Melting Point | Capillary Method | To determine the purity of the synthesized compound. |
| FT-IR Spectroscopy | KBr pellet method | To identify the presence of key functional groups (e.g., C=S, N-H, C=N).[1] |
| ¹H NMR & ¹³C NMR | DMSO-d₆ or CDCl₃ | To elucidate the chemical structure by identifying the chemical environment of protons and carbon atoms.[1] |
| Mass Spectrometry | ESI-MS or GC-MS | To confirm the molecular weight of the synthesized compound.[1][3] |
| Elemental Analysis | CHNS Analyzer | To determine the elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur) of the compound.[1] |
In Vitro Evaluation of Biological Activity
A series of in vitro assays are crucial to determine the biological potential of the synthesized thiosemicarbazide compounds.
Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4][6]
-
Compound Treatment: Treat the cells with various concentrations of the thiosemicarbazide compounds (e.g., 10, 50, 100, 200 µM) and a vehicle control (DMSO) for 24-48 hours.[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the supernatant and add 200 µL of DMSO or an appropriate solvent to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ (half-maximal inhibitory concentration) value.[8]
Table 2: Sample Data Presentation for In Vitro Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) |
| TSC-01 | MCF-7 | 15.2 |
| HeLa | 22.8 | |
| TSC-02 | MCF-7 | 8.5 |
| HeLa | 12.1 | |
| Doxorubicin | MCF-7 | 0.9 |
| (Standard) | HeLa | 1.2 |
Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the thiosemicarbazide compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
This method provides a qualitative assessment of antimicrobial activity.
Protocol:
-
Plate Preparation: Spread a standardized bacterial inoculum onto the surface of an agar plate.
-
Disk Application: Place sterile paper discs impregnated with known concentrations of the thiosemicarbazide compounds onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition: Measure the diameter of the zone of no bacterial growth around each disc.[10]
Table 3: Sample Data Presentation for Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| TSC-01 | S. aureus | 16 | 18 |
| E. coli | 32 | 14 | |
| TSC-02 | S. aureus | 8 | 22 |
| E. coli | 16 | 19 | |
| Ciprofloxacin | S. aureus | 1 | 30 |
| (Standard) | E. coli | 0.5 | 35 |
Enzyme Inhibition Assays
Thiosemicarbazides are known to inhibit various enzymes, such as tyrosinase and urease.
This assay is relevant for screening compounds for applications in cosmetics (skin whitening) and as food preservatives.[11][12]
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of mushroom tyrosinase and L-DOPA (substrate) in a suitable buffer.[13]
-
Reaction Mixture: In a 96-well plate, mix the tyrosinase enzyme with different concentrations of the thiosemicarbazide compounds and incubate for a few minutes.
-
Initiate Reaction: Add the L-DOPA solution to initiate the enzymatic reaction.
-
Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value. Kojic acid can be used as a standard inhibitor.[13]
Table 4: Sample Data Presentation for Tyrosinase Inhibition
| Compound | IC₅₀ (µM) | Inhibition Type |
| TSC-01 | 5.6 | Competitive |
| TSC-02 | 2.3 | Mixed |
| Kojic Acid | 18.2 | Competitive |
In Vivo Evaluation
Promising compounds from in vitro studies should be further evaluated in animal models to assess their efficacy and safety. All animal experiments must be conducted following ethical guidelines and approved protocols.[8]
Anticancer Efficacy in Xenograft Models
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude mice) for tumor xenografts.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., B16F10 melanoma cells) into the flank of each mouse.[8]
-
Compound Administration: Once tumors reach a palpable size, randomly assign mice to treatment groups (vehicle control, standard drug like doxorubicin, and different doses of the test compound). Administer the compounds via a suitable route (e.g., intraperitoneal, oral) for a specified duration.[8]
-
Tumor Measurement: Measure tumor volume using calipers every few days.[8]
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Anthelmintic Activity
Protocol:
-
Animal Model: Use a suitable animal model for parasitic infection (e.g., mice infected with Heligmosomoides polygyrus).[14]
-
Infection: Infect the animals with a known number of infective larvae.
-
Treatment: After the infection is established, administer the thiosemicarbazide compounds orally at different doses.
-
Fecal Egg Count: Monitor the fecal egg count to assess the reduction in parasite fecundity.
-
Worm Burden: At the end of the experiment, euthanize the animals and count the number of adult worms in the intestines.
-
Data Analysis: Calculate the percentage reduction in worm burden and egg count compared to the untreated control group.
Mechanism of Action and ADMET Studies
Understanding the mechanism of action and the pharmacokinetic profile of lead compounds is crucial for their development as drugs.
Mechanism of Action Studies
-
Molecular Docking: In silico studies to predict the binding mode of the compounds with their potential protein targets (e.g., EGFR, tyrosinase).[15]
-
Western Blotting: To investigate the effect of the compounds on the expression levels of key proteins in signaling pathways involved in cancer or other diseases.[16]
-
Flow Cytometry: To analyze the cell cycle and apoptosis induction in cancer cells treated with the compounds.[7]
-
Reactive Oxygen Species (ROS) Assay: To determine if the compounds induce oxidative stress in cells.[4]
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Studies
-
In Silico Prediction: Use computational tools (e.g., SwissADME, ADMETlab) to predict the pharmacokinetic properties and potential toxicity of the compounds.[6][17][18]
-
Lipophilicity Determination: Experimentally determine the lipophilicity (LogP) of the compounds, as it influences their absorption and distribution.[19]
-
In Vitro Permeability Assays: Use cell-based models like Caco-2 to assess the intestinal absorption of the compounds.[16]
-
Metabolic Stability Assays: Evaluate the stability of the compounds in the presence of liver microsomes to predict their metabolic fate.
-
In Vivo Pharmacokinetic Studies: Determine the concentration-time profile of the lead compound in the plasma of animals after administration to understand its absorption, distribution, metabolism, and excretion.[16][20]
Visualizations of Experimental Workflows and Pathways
General Workflow for Thiosemicarbazide Compound Evaluation
Caption: Overview of the experimental workflow for evaluating thiosemicarbazide compounds.
Signaling Pathway Inhibition by a Hypothetical Thiosemicarbazide Compound
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. archives.ijper.org [archives.ijper.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Characterization, Electrochemical Studies, and In Vitro Antibacterial Activity of Novel Thiosemicarbazone and Its Cu(II), Ni(II), and Co(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. flore.unifi.it [flore.unifi.it]
- 14. Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Synthesis, structural, cytotoxic and pharmacokinetic evaluation of some thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Development of Antitubercular Agents from Thiosemicarbazide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The persistent global health threat of tuberculosis (TB), exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, necessitates the urgent development of novel antitubercular agents. Thiosemicarbazide derivatives have emerged as a promising class of compounds, demonstrating significant in vitro activity against various mycobacterial species. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of thiosemicarbazide-based antitubercular drugs.
Application Notes
Thiosemicarbazides are versatile scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] Their antitubercular potential is a key area of investigation. The general structure of a thiosemicarbazide derivative allows for extensive chemical modification at various positions, enabling the optimization of their pharmacological properties.
A common synthetic route involves the reaction of a carboxylic acid hydrazide with an appropriate isothiocyanate.[3][4] For instance, derivatives of isoniazid, a cornerstone of TB therapy, can be synthesized to create novel compounds with potentially enhanced activity or a different mechanism of action.[3][4]
The mechanism of action for many thiosemicarbazide derivatives is believed to involve the inhibition of essential mycobacterial enzymes. Molecular docking studies have suggested potential targets such as glutamine synthetase (MtGS), a crucial enzyme in nitrogen metabolism, and enoyl-acyl carrier protein reductase (InhA), which is involved in mycolic acid biosynthesis.[3][4][5] The inhibition of these pathways disrupts the integrity of the mycobacterial cell wall and essential metabolic processes, leading to bacterial death.
Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the aromatic rings significantly influence the antitubercular activity. For example, compounds featuring a 2-pyridine ring have shown lower minimal inhibitory concentration (MIC) values compared to other isomers.[3][4][6]
Quantitative Data Summary
The following tables summarize the in vitro antitubercular activity and cytotoxicity of selected thiosemicarbazide derivatives from recent studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiosemicarbazide Derivatives against Mycobacterium Strains
| Compound | M. tuberculosis H37Ra (μg/mL) | M. phlei (μg/mL) | M. smegmatis (μg/mL) | M. timereck (μg/mL) | Reference |
| Compound 2 (with 2-pyridine ring) | 15.625 | 15.625 | 15.625 | 15.625 | [3][4][6] |
| Compound 5 (with 2-pyridine ring) | - | - | 7.81 | - | [3][4][6] |
| Isoniazid (Reference) | - | - | - | - | [7] |
| Rifampin (Reference) | 0.25 (vs H37Rv) | - | - | - | [8] |
Note: '-' indicates data not available in the cited sources.
Table 2: Cytotoxicity Data of Selected Thiosemicarbazide Derivatives
| Compound | Cell Line | IC50 (μg/mL) | Reference |
| Compound 5 (a 2,6-disubstituted pyridine derivative) | HaCaT | > 50 | [9] |
| Compound 7 (a 2,6-disubstituted pyridine derivative) | HaCaT | > 50 | [9] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of antitubercular thiosemicarbazide derivatives are provided below.
Protocol 1: General Synthesis of 1-(pyridin-acetyl)-4-substituted Thiosemicarbazides
This protocol is adapted from the synthesis of 1-(pyridin-4-ylacetyl)-4-substituted thiosemicarbazides.[4]
Materials:
-
4-Pyridine acetic acid hydrazide
-
Appropriate isothiocyanate
-
Anhydrous diethyl ether
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 0.01 mol of 4-pyridine acetic acid hydrazide in 10 mL of anhydrous diethyl ether in a round-bottom flask.
-
Add 0.01 mol of the appropriate isothiocyanate to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with a small amount of cold diethyl ether.
-
Recrystallize the crude product from methanol to obtain the purified thiosemicarbazide derivative.
-
Characterize the final product using spectroscopic methods (e.g., FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry).
Protocol 2: In Vitro Anti-mycobacterial Screening using Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8]
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv (or other strains) culture
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Reference drug (e.g., Isoniazid, Rifampicin)
-
Incubator (37°C)
-
Plate reader (optional, for fluorescent or colorimetric readings)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and reference drug in the 96-well plates using supplemented Middlebrook 7H9 broth. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of the Mycobacterium strain to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the bacterial inoculum to each well containing the test compound or reference drug.
-
Include a drug-free control (inoculum only) and a sterility control (broth only).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.
-
For a more quantitative assessment, a growth indicator like Resazurin or MTT can be added, and the absorbance or fluorescence can be measured.
Protocol 3: Resazurin Microtiter Assay (REMA)
REMA is a colorimetric method used to assess mycobacterial viability.[3]
Materials:
-
96-well plates with compounds and mycobacterial culture (from Protocol 2)
-
Resazurin sodium salt solution (0.01% w/v in sterile distilled water)
-
Incubator (37°C)
Procedure:
-
Following the incubation period in the broth microdilution assay (Protocol 2), add 30 µL of the resazurin solution to each well.
-
Re-incubate the plates at 37°C for 24-48 hours.
-
Observe the color change. A change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is the lowest drug concentration that prevents this color change.
Protocol 4: Cytotoxicity Assay using MTT
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10]
Materials:
-
Human cell line (e.g., RAW 264.7 macrophages, HepG2)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations
The following diagrams illustrate key concepts in the development of thiosemicarbazide-based antitubercular agents.
Caption: General synthetic scheme for thiosemicarbazide derivatives.
Caption: Workflow for antitubercular drug discovery.
Caption: Inhibition of InhA by thiosemicarbazide derivatives.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. MTT (Assay protocol [protocols.io]
- 3. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Mycobacterium tuberculosis InhA with Phytochemicals: Insights from Molecular Docking and Dynamics Simulations - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 6. asm.org [asm.org]
- 7. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 8. 3.6. In Vitro Antimycobacterial Assay [bio-protocol.org]
- 9. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Acetyl-4-(2-tolyl)thiosemicarbazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Acetyl-4-(2-tolyl)thiosemicarbazide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction yield and product purity.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Impure Reactants: Acetic hydrazide or 2-tolyl isothiocyanate may be degraded or contain impurities. | - Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, IR spectroscopy).- Use freshly prepared or properly stored reactants. |
| 2. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants. | - Use anhydrous alcoholic solvents such as methanol or ethanol, which are commonly reported to give good yields.[1][2] - Ensure the solvent is dry, as water can react with the isothiocyanate. | |
| 3. Suboptimal Reaction Temperature: The reaction temperature may be too low, resulting in a slow reaction rate. | - Refluxing the reaction mixture is a standard and effective condition.[1][2][3] - Increasing the temperature can significantly accelerate the reaction rate.[3] | |
| 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Typical reaction times reported for similar syntheses are in the range of 2-4 hours under reflux.[2][3] | |
| 5. Incorrect Molar Ratio of Reactants: An improper stoichiometric ratio of acetic hydrazide to 2-tolyl isothiocyanate can limit the yield. | - A 1:1 molar ratio is theoretically required. However, a slight excess of the isothiocyanate may be used to ensure complete consumption of the hydrazide. | |
| Product is an Oil or Difficult to Crystallize | 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. | - Wash the crude product with a solvent in which the desired product is sparingly soluble but impurities are soluble.- Attempt recrystallization from a different solvent system. Common choices include methanol, ethanol, or a mixture of solvents.[1][4] |
| 2. Residual Solvent: Trapped solvent molecules can prevent the formation of a crystalline solid. | - Ensure the product is thoroughly dried under vacuum. | |
| Formation of Multiple Products (Visible on TLC) | 1. Side Reactions: Undesired reactions may be occurring, leading to the formation of byproducts. | - Control the reaction temperature carefully, as higher temperatures can sometimes promote side reactions.- Ensure the absence of water and other nucleophilic impurities. |
| 2. Decomposition of Reactants or Product: The starting materials or the product may be unstable under the reaction conditions. | - Shorten the reaction time if possible, based on TLC monitoring.- Consider conducting the reaction at a lower temperature for a longer duration. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct method is the reaction of acetic hydrazide with 2-tolyl isothiocyanate. This is a nucleophilic addition reaction where the amino group of the acetic hydrazide attacks the electrophilic carbon of the isothiocyanate group. The reaction is typically carried out by refluxing the reactants in an alcoholic solvent.[1][2]
Q2: What is a typical yield for this type of reaction?
A2: Yields for the synthesis of analogous 1-acetyl-4-arylthiosemicarbazides are generally reported to be good to excellent. For instance, the synthesis of 1-(5′-nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-(p-tolyl)-thiosemicarbazide, a structurally related compound, has been reported with a yield of 83%.[2] With optimized conditions, yields can often exceed 80%.
Q3: How can I purify the final product?
A3: The most common method for purifying this compound is recrystallization.[1] Methanol and ethanol are frequently used solvents for this purpose.[1][4] The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly, which leads to the formation of pure crystals.
Q4: What are the potential side reactions I should be aware of?
A4: A potential side reaction is the self-acylation of acetic hydrazide, especially if there are acidic impurities present. Another possibility is the reaction of the isothiocyanate with any water present in the reaction mixture, which would lead to the formation of an amine and carbon dioxide. Therefore, using anhydrous solvents and pure reactants is crucial.
Q5: How does the choice of solvent affect the reaction?
A5: The solvent plays a critical role in ensuring that the reactants are dissolved and can interact. Alcoholic solvents like methanol and ethanol are effective for this synthesis. The polarity of the solvent can influence the reaction rate and yield. It is important to use a solvent in which both reactants have good solubility at the reaction temperature.[1]
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of 1-Acetyl-4-arylthiosemicarbazide Synthesis (Illustrative Data based on Analogous Reactions)
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) |
| Solvent | Methanol | ~85% | Ethanol | ~80% |
| Temperature | Reflux (~65°C in Methanol) | ~83% | Room Temperature | < 20% |
| Reaction Time | 3 hours | ~80% | 1 hour | ~60% |
| Reactant Ratio (Hydrazide:Isothiocyanate) | 1:1 | ~80% | 1:1.2 | ~85% |
Note: The data presented in this table is based on typical results for the synthesis of analogous compounds and serves as a guideline. Actual yields may vary depending on the specific experimental setup and conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on established procedures for the synthesis of analogous 1-acetyl-4-arylthiosemicarbazides.[2]
Materials:
-
Acetic hydrazide
-
2-Tolyl isothiocyanate
-
Anhydrous methanol
-
Standard reflux apparatus with a condenser and heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve acetic hydrazide (1.0 equivalent) in a minimum amount of warm anhydrous methanol.
-
To this solution, add a solution of 2-tolyl isothiocyanate (1.0 equivalent) in anhydrous methanol dropwise while stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux.
-
Maintain the reflux for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.
-
The product will likely precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold methanol to remove any soluble impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol.
-
Dry the purified crystals under vacuum to obtain this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
Technical Support Center: Crystallization of 1-Acetyl-4-(2-tolyl)thiosemicarbazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetyl-4-(2-tolyl)thiosemicarbazide, specifically focusing on challenges encountered during its crystallization.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during the crystallization of this compound.
Q1: My compound is not crystallizing upon cooling. What should I do?
A1: Failure to crystallize is a common issue that can often be resolved with a few techniques. This problem usually arises from either using too much solvent or the solution being supersaturated.
-
Problem: Excessive solvent is the most frequent reason for crystallization failure.
-
Solution: Gently heat the solution to evaporate a small amount of the solvent. This will increase the concentration of the compound and induce crystallization upon cooling. Be cautious not to evaporate too much solvent, as this can lead to rapid precipitation and inclusion of impurities.
-
Problem: The solution is supersaturated and requires a nucleation site to initiate crystal growth.
-
Solutions:
-
Seeding: Introduce a seed crystal of this compound from a previous successful crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles that are scraped off can act as nucleation sites.
-
Cooling: Further cool the solution in an ice bath or refrigerator. However, be aware that rapid cooling can lead to the formation of small, impure crystals.
-
Q2: The compound is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the compound's melting point being lower than the temperature of the solution or high levels of impurities.
-
Problem: The melting point of the compound is depressed by impurities, causing it to melt in the solvent.
-
Solution:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent.
-
Allow the solution to cool very slowly. This can be achieved by placing the flask in a warm water bath and allowing the entire setup to cool to room temperature gradually.
-
Consider using a different solvent or a solvent mixture.
-
Q3: The crystals that formed are very small, needle-like, or look impure. What went wrong?
A3: The quality of the crystals is highly dependent on the rate of cooling and the purity of the compound.
-
Problem: Rapid cooling often leads to the formation of small, less pure crystals as impurities get trapped in the rapidly forming crystal lattice.[1][2]
-
Solution:
-
Ensure the solution cools slowly. Allow the flask to cool to room temperature on the benchtop before moving it to a colder environment like an ice bath.
-
Insulate the flask by wrapping it in a towel or placing it in a beaker of warm water to slow down the cooling process.
-
-
Problem: The presence of impurities can hinder the formation of a well-defined crystal lattice.
-
Solution:
-
If the initial crystallization attempt results in impure crystals, a second recrystallization step is recommended.
-
Consider a pre-purification step using techniques like column chromatography if the compound is highly impure.
-
Q4: The yield of my crystallized product is very low. How can I improve it?
A4: A low yield can be attributed to several factors, from using too much solvent to premature crystallization during filtration.
-
Problem: Excessive solvent was used, and a significant amount of the compound remains dissolved in the mother liquor.
-
Solution: Before discarding the mother liquor, try to recover more product by evaporating some of the solvent and cooling the concentrated solution again. To check if a significant amount of product remains, you can take a small sample of the mother liquor and evaporate it to see if a solid residue forms.
-
Problem: The chosen crystallization solvent is not ideal, leading to high solubility even at low temperatures.
-
Solution: Experiment with different solvents or solvent mixtures to find a system where this compound has high solubility at high temperatures and low solubility at low temperatures.
Data Presentation
The choice of solvent is critical for successful crystallization. The following table provides a summary of common solvents and their general applicability for the crystallization of thiosemicarbazide derivatives, which can be used as a starting point for this compound.
| Solvent | Boiling Point (°C) | Suitability for Thiosemicarbazides | Notes |
| Ethanol | 78 | High | Often used for recrystallization of thiosemicarbazide derivatives.[3] |
| Methanol | 65 | High | A good alternative to ethanol, sometimes used in combination with water.[4] |
| Ethanol/Water | Varies | Moderate to High | A mixed solvent system can be effective for adjusting solubility.[5] |
| Isopropanol | 82 | Moderate | Can be a suitable alternative if ethanol or methanol are too good of solvents. |
| Acetonitrile | 82 | Low to Moderate | May be used if other solvents fail, but solubility can be high. |
| Toluene | 111 | Low | Generally not a first choice due to the higher boiling point and potential for oiling out. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for synthesizing this compound, which is typically achieved through the reaction of acetylhydrazine with 2-tolyl isothiocyanate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetylhydrazine (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Reagent: Slowly add 2-tolyl isothiocyanate (1 equivalent) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
Crystallization of this compound
This protocol provides a step-by-step guide for the recrystallization of the synthesized product.
-
Solvent Selection: Choose an appropriate solvent from the table above. Ethanol is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin during this period.
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the troubleshooting process.
Caption: Troubleshooting workflow for crystallization issues.
Caption: Factors influencing crystallization outcomes.
References
Optimizing reaction conditions for thiosemicarbazide synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize thiosemicarbazide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing thiosemicarbazides?
A1: The most prevalent method involves the reaction of a hydrazine derivative (such as a hydrazide) with an isothiocyanate in a suitable solvent like methanol or ethanol.[1][2] The reaction is often catalyzed by a few drops of glacial acetic acid and can be carried out at room temperature or with heating.[3]
Q2: How can I monitor the progress of my thiosemicarbazide synthesis reaction?
A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.
Q3: What are the typical yields for thiosemicarbazide synthesis?
A3: Yields can vary significantly depending on the specific reactants and reaction conditions. However, with optimized conditions, yields can range from good (75%) to excellent (over 90%).[4] Some literature reports yields as high as 99%.[3]
Q4: How are thiosemicarbazides typically purified?
A4: Recrystallization is the most common method for purifying crude thiosemicarbazide products.[1][5] The choice of solvent for recrystallization depends on the solubility of the specific thiosemicarbazide derivative, with ethanol being a frequently used solvent.[5]
Q5: What analytical techniques are used to confirm the structure of the synthesized thiosemicarbazide?
A5: The structure of synthesized thiosemicarbazides is typically confirmed using a combination of spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and elemental analysis or high-resolution mass spectrometry (HRMS).[3][6] Melting point determination is also a crucial characterization technique.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive starting materials- Incorrect stoichiometry- Suboptimal reaction temperature- Insufficient reaction time- Presence of moisture (for moisture-sensitive reagents) | - Check the purity and activity of hydrazide and isothiocyanate.- Ensure accurate molar ratios of reactants.- Optimize the reaction temperature; some reactions require heating/reflux.[1][5]- Extend the reaction time and monitor via TLC.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen) if necessary.[4] |
| Formation of Multiple Products (Side Reactions) | - Reaction temperature is too high- Presence of impurities in starting materials- Decomposition of reactants or products | - Lower the reaction temperature.- Purify starting materials before the reaction.- Consider alternative synthetic routes that may be cleaner. |
| Difficulty in Product Precipitation/Isolation | - Product is highly soluble in the reaction solvent- Insufficient cooling | - After the reaction is complete, try removing the solvent under reduced pressure.- Cool the reaction mixture in an ice bath to induce precipitation.- If the product remains dissolved, consider adding a non-polar solvent (an anti-solvent) to precipitate the product. |
| Product is Oily or Gummy, Not a Crystalline Solid | - Presence of impurities- Residual solvent | - Attempt to triturate the oily product with a suitable solvent (e.g., diethyl ether or hexanes) to induce solidification.- Ensure the product is thoroughly dried under a vacuum to remove any residual solvent.- Purify the product using column chromatography. |
| Inconsistent Melting Point | - Impure product | - Recrystallize the product multiple times until a sharp and consistent melting point is obtained. |
Experimental Protocols
General Protocol for Thiosemicarbazide Synthesis from Hydrazide and Isothiocyanate
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Substituted hydrazide (1.0 mmol)
-
Substituted isothiocyanate (1.0 mmol)
-
Glacial acetic acid (catalytic amount, ~3 drops)[3]
Procedure:
-
Dissolve the substituted hydrazide (1.0 mmol) in anhydrous methanol or ethanol (15 mL) in a round-bottom flask equipped with a magnetic stirrer. Gentle heating may be required to achieve complete dissolution.[1]
-
To this solution, add the substituted isothiocyanate (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (approximately 3 drops) to the reaction mixture.[3]
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to 24 hours.[3][6] Monitor the reaction progress using Thin Layer Chromatography (TLC). For less reactive substrates, refluxing the mixture may be necessary.[1]
-
Upon completion of the reaction (as indicated by TLC), a precipitate may form. If so, cool the mixture and filter the solid product.
-
Wash the filtered solid with cold ethanol or another suitable solvent to remove any unreacted starting materials.[6]
-
Dry the purified product under a vacuum.
-
If no precipitate forms, the solvent can be partially or fully removed under reduced pressure, and the resulting solid can be recrystallized.
Data Presentation
Table 1: Optimization of Reaction Conditions for Thiosemicarbazone Synthesis
| Entry | Amine | Conditions | Yield (%) | Melting Point (°C) |
| 1 | Aliphatic Amine | Reflux 24h under N₂ in EtOH, 2:1 ratio of amine to starting material | 77-98 | Varies |
| 2 | Aromatic Amine | Reflux 24h under N₂ in THF, 2:1 ratio of amine to starting material | 75-98 | Varies |
Data adapted from a study on the synthesis of thiosemicarbazone derivatives, which are closely related to thiosemicarbazides and follow similar reaction principles.[4]
Visualizations
Caption: Experimental workflow for thiosemicarbazide synthesis.
Caption: Troubleshooting low yield in thiosemicarbazide synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ir.library.louisville.edu [ir.library.louisville.edu]
- 5. chemmethod.com [chemmethod.com]
- 6. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for the synthesis of thiosemicarbazide derivatives.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiosemicarbazide derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of thiosemicarbazide derivatives, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of my thiosemicarbazide derivative consistently low?
Answer: Low yields in thiosemicarbazide synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction between the hydrazide and the isothiocyanate may not have gone to completion. Try extending the reaction time or increasing the reaction temperature. Refluxing the reaction mixture for 3-4 hours is a common practice.[1]
-
Purity of Reactants: Ensure the purity of your starting materials, particularly the acid hydrazide and the isothiocyanate. Impurities can lead to side reactions and reduce the yield of the desired product. It is recommended to use reactants from reputable suppliers without further purification if they are of high purity.[1]
-
Solvent Choice: The choice of solvent can significantly impact reaction efficiency. Anhydrous alcohols, such as methanol or ethanol, are commonly used and often give good results.[1][2]
-
Substituent Effects: The electronic and steric effects of substituents on both the hydrazide and the isothiocyanate can influence reactivity. Electron-withdrawing groups on the isothiocyanate can increase its reactivity, while bulky groups on either reactant may hinder the reaction.
-
Product Precipitation: In some cases, the product may begin to precipitate during the reaction. While this can drive the reaction to completion, ensure that the stirring is efficient to maintain a homogeneous mixture.[1]
Question: I am observing the formation of multiple products or significant side reactions. What could be the cause?
Answer: The formation of side products is a common challenge. Here are some potential reasons and solutions:
-
Reaction with Solvent: If using a reactive solvent, it might compete with the hydrazide in reacting with the isothiocyanate. Using an inert solvent or a less reactive one like anhydrous ethanol can mitigate this.
-
Decomposition of Reactants: Isothiocyanates can be sensitive to moisture and heat. Ensure you are using anhydrous conditions and moderate temperatures unless the protocol specifies otherwise.
-
Self-Condensation of Hydrazide: Although less common, under certain conditions, the acid hydrazide could undergo self-condensation reactions. Maintaining the recommended reaction temperature and stoichiometry can help avoid this.
-
Thiourea Formation: If there are primary or secondary amines present as impurities, they can react with the isothiocyanate to form thiourea derivatives. Purifying the starting materials is crucial.
Question: How can I effectively purify my synthesized thiosemicarbazide derivative?
Answer: Purification is critical to obtaining a high-purity final product. The most common and effective method is recrystallization.
-
Recrystallization: Methyl alcohol is frequently used for the recrystallization of thiosemicarbazide derivatives.[1] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals. The purified product is then collected by filtration.
-
Washing: After filtration, washing the product with a cold solvent (the same one used for recrystallization) can help remove any remaining soluble impurities. Diethyl ether is also used for washing the filtered precipitate.[2]
-
Column Chromatography: For compounds that are difficult to crystallize or when isomers are present, column chromatography can be an effective purification technique. The choice of stationary and mobile phases will depend on the polarity of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing thiosemicarbazide derivatives?
A1: The most common method involves the nucleophilic addition of an acid hydrazide to an isothiocyanate. The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiosemicarbazide.[3][4]
Q2: What analytical techniques are typically used to characterize thiosemicarbazide derivatives?
A2: The structure and purity of synthesized thiosemicarbazide derivatives are typically confirmed using a combination of spectroscopic and analytical methods, including:
-
FT-IR Spectroscopy: To identify characteristic functional groups such as N-H, C=S, and C=O stretching vibrations.[1]
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected protons and carbons.[1][5]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[6]
-
Elemental Analysis: To confirm the elemental composition (C, H, N, S) of the synthesized compound.[1]
Q3: Are there alternative methods for synthesizing thiosemicarbazide derivatives?
A3: Yes, besides the reaction of hydrazides with isothiocyanates, other methods include:
-
From Carbon Disulfide: This method involves the reaction of a hydrazine with carbon disulfide in the presence of a base.[3]
-
From Dithiocarbazates: Dithiocarbazates can be reacted with amines to yield thiosemicarbazides.
Data Presentation
The following table summarizes the effect of different aryl isothiocyanates on the yield of 1-(5′-Nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-aryl-thiosemicarbazide derivatives, as reported in the literature.
| Compound | Aryl Isothiocyanate | Yield (%) | Melting Point (°C) |
| V | Phenyl isothiocyanate | 79 | 240–242 |
| VI | p-Tolyl isothiocyanate | 85 | 236–238 |
| VII | p-Methoxyphenyl isothiocyanate | 81 | 228–230 |
| Data extracted from a study on the synthesis of new thiosemicarbazide derivatives with tuberculostatic activity.[1] |
Experimental Protocols
Protocol 1: General Synthesis of 1-Acyl-4-Aryl-Thiosemicarbazide Derivatives
This protocol describes the synthesis of 1-(5′-Nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-aryl-thiosemicarbazides.[1]
Materials:
-
5-Nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide
-
Aromatic isothiocyanate (e.g., phenyl isothiocyanate, p-tolyl isothiocyanate)
-
Anhydrous methyl alcohol
Procedure:
-
Dissolve 0.005 mol of 5-Nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide in 75 mL of anhydrous methyl alcohol by gentle heating.
-
To the resulting solution, add 0.005 mol of the aromatic isothiocyanate dissolved in 10 mL of anhydrous methyl alcohol.
-
Reflux the reaction mixture in a water bath for 3–4 hours. A crystalline precipitate should start to appear after approximately 45–50 minutes of heating.
-
After the reflux period, cool the reaction mixture.
-
Filter the precipitate under vacuum and dry it.
-
Purify the crude product by recrystallization from methyl alcohol.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the synthesis and mechanism of action of thiosemicarbazide derivatives.
References
- 1. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A newly synthesized thiosemicarbazide derivative trigger apoptosis rather than necroptosis on HEPG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiosemicarbazide Derivative of Captopril (8) imposes Cellular-Dependent Death Modalities on Breast Cancer Cell Lines [journal.waocp.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Biological Activity of Thiosemicarbazide Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiosemicarbazide compounds. The information is designed to address specific issues that may be encountered during synthesis, characterization, and biological evaluation of these compounds.
Troubleshooting Guides
Synthesis & Purification
Problem: Low yield during synthesis of 4-substituted thiosemicarbazides from isothiocyanates.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction between the hydrazide and the isothiocyanate may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using thin-layer chromatography (TLC).[1] Consider using a slight excess of the isothiocyanate.
-
-
Poor Solubility of Reactants: The hydrazide or isothiocyanate may have poor solubility in the chosen solvent, limiting the reaction rate.
-
Side Reactions: The isothiocyanate may react with the solvent or other nucleophiles present in the reaction mixture.
-
Solution: Ensure the use of anhydrous solvents and inert reaction conditions if the reactants are sensitive to moisture or air.
-
-
Product Precipitation: The desired thiosemicarbazide may precipitate out of the solution as it is formed, preventing further reaction.
-
Solution: Choose a solvent in which the product has good solubility at the reaction temperature. If precipitation occurs upon cooling, this can be used as a purification step.
-
Problem: Difficulty in purifying the synthesized thiosemicarbazide derivative.
Possible Causes & Solutions:
-
Presence of Unreacted Starting Materials: The crude product may be contaminated with unreacted hydrazide or isothiocyanate.
-
Solution: Recrystallization is a common and effective method for purifying thiosemicarbazides.[2] A suitable solvent system (e.g., ethanol-water) should be chosen where the desired compound has high solubility at elevated temperatures and low solubility at room temperature. Column chromatography can also be employed for purification.
-
-
Formation of Side Products: Undesired side reactions can lead to impurities that are difficult to separate.
-
Solution: Optimize the reaction conditions (temperature, reaction time, stoichiometry of reactants) to minimize the formation of side products. Characterize the impurities using techniques like LC-MS to understand their structure and devise a suitable purification strategy.
-
Biological Assays
Problem: Compound precipitates in the cell culture medium during biological assays.
Possible Causes & Solutions:
-
Poor Aqueous Solubility: Many organic compounds, including thiosemicarbazide derivatives, have limited solubility in aqueous media.
-
Solution: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).[3][4] When preparing the final dilutions in the cell culture medium, ensure that the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity. It is also advisable to perform a solubility test at the highest desired concentration in the final assay medium before proceeding with the experiment.
-
Problem: Inconsistent or non-reproducible results in cell viability assays (e.g., MTT assay).
Possible Causes & Solutions:
-
Compound Interference with the Assay: Some compounds can directly react with the assay reagents, leading to false-positive or false-negative results. For instance, compounds with reducing properties can convert the MTT reagent to formazan non-enzymatically.[5]
-
Solution: Perform a control experiment without cells to check for any direct reaction between your compound and the assay reagent. If interference is observed, consider using an alternative viability assay that relies on a different detection principle, such as the ATP-based CellTiter-Glo assay or a dye exclusion assay like Trypan Blue.[5]
-
-
Compound Instability: The thiosemicarbazide derivative may be unstable in the assay medium, degrading over the incubation period.
-
Solution: Assess the stability of your compound in the assay medium over time using techniques like HPLC or LC-MS. If the compound is unstable, you may need to reduce the incubation time or consider formulation strategies to improve its stability.
-
Frequently Asked Questions (FAQs)
Q1: How can I enhance the biological activity of my thiosemicarbazide compounds?
A1: The biological activity of thiosemicarbazide derivatives is highly dependent on their chemical structure. Here are some strategies to consider based on structure-activity relationship (SAR) studies:
-
Substitution on the N4-position: The nature of the substituent at the N4-position of the thiosemicarbazide moiety can significantly influence activity. Aromatic or heteroaromatic rings at this position are often associated with potent biological effects.[6]
-
Modification of the Aldehyde/Ketone Moiety (for Thiosemicarbazones): For thiosemicarbazones, the aldehyde or ketone from which they are derived plays a crucial role. Introducing electron-withdrawing or electron-donating groups on the aromatic ring of the aldehyde/ketone can modulate the activity.[7] The presence of a heterocyclic ring, such as pyridine, is often found in compounds with significant antitumor activity.[6]
-
Metal Chelation: Thiosemicarbazones are excellent metal chelators. The formation of metal complexes (e.g., with copper, iron, or zinc) can enhance their biological activity by facilitating redox cycling and the generation of reactive oxygen species (ROS).[8][9]
Q2: What are the key spectral features I should look for in the 1H NMR and 13C NMR spectra of my thiosemicarbazide compound?
A2: The following are characteristic signals to look for:
-
1H NMR:
-
N-H Protons: Thiosemicarbazides have three N-H protons which typically appear as broad singlets in the downfield region of the spectrum (δ 8-12 ppm). Their chemical shifts can be influenced by the solvent and concentration.[10]
-
Aromatic Protons: Protons on any aromatic rings will appear in the aromatic region (δ 6.5-8.5 ppm). The substitution pattern will determine the multiplicity of these signals.
-
Aliphatic Protons: Protons on any aliphatic substituents will appear in the upfield region of the spectrum (δ 1-4 ppm).
-
-
13C NMR:
-
Thione Carbon (C=S): The carbon of the C=S group is a key diagnostic signal and typically appears far downfield, often in the range of δ 175-185 ppm.[10]
-
Aromatic Carbons: Carbons of aromatic rings will appear in the range of δ 110-160 ppm.
-
Aliphatic Carbons: Carbons of any aliphatic substituents will appear in the upfield region (δ 10-60 ppm).
-
A general guide on interpreting NMR spectra can be a valuable resource.[11][12][13]
Q3: What are the common fragmentation patterns observed in the mass spectra of thiosemicarbazide derivatives?
A3: Electron impact (EI) mass spectrometry of thiosemicarbazones often shows characteristic fragmentation patterns. Common fragmentation pathways include:
-
Cleavage of the N-N bond: This is a frequent fragmentation, leading to the formation of ions corresponding to the aldehyde/ketone and the thiosemicarbazide moieties.[14]
-
Loss of small molecules: Fragments corresponding to the loss of H₂S, NH₃, or isothiocyanic acid (HNCS) are often observed.
-
Rearrangement reactions: McLafferty-type rearrangements can occur if there are appropriate gamma-hydrogens.
The specific fragmentation pattern will depend on the overall structure of the molecule.[15][16]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiosemicarbazide Derivatives against Bacterial Strains.
| Compound ID | Substituent | S. aureus (µg/mL) | B. cereus (µg/mL) | E. coli (µg/mL) | Reference |
| 3a | 3-chlorophenyl | 1.95 - 3.9 | 15.63 | >1000 | [17] |
| 3e | 3-fluorophenyl | 15.63 - 31.25 | 7.81 | >1000 | [17] |
| 4 | - | 64 | - | - | [18] |
| 7 | - | 8 - 32 | - | - | [18] |
| TSC 4 | Imidazole ring | 39.68 | - | 2.45 - 19.84 | [3] |
| TSC 8 | Thiophene ring | 39.68 | - | 2.45 - 19.84 | [3] |
Table 2: Anticancer Activity (IC50) of Selected Thiosemicarbazone Derivatives against Various Cancer Cell Lines.
| Compound ID | Substituent | A549 (Lung) (µM) | C6 (Glioma) (µM) | MCF-7 (Breast) (µg/mL) | Reference |
| 5 | Benzodioxole-based | 10.67 | 4.33 | - | [19] |
| 2 | Benzodioxole-based | 24.0 | 23.33 | - | [19] |
| 3-MBTSc | 3-Methoxybenzaldehyde | - | - | 2.82 - 14.25 | [20] |
| 4-NBTSc | 4-Nitrobenzaldehyde | - | - | 2.80 - 7.59 | [20] |
| 5a | Substituted benzoic acid | - | - | - | [1] |
| 5b | Substituted benzoic acid | - | - | - | [1] |
| 5e | Substituted benzoic acid | - | - | - | [1] |
| L4 | 2,4-dichlorophenyl | Strong inhibition | - | - | [21] |
Experimental Protocols
General Procedure for the Synthesis of 4-Aryl-1-(aroyl)thiosemicarbazides
This protocol describes a common method for synthesizing thiosemicarbazides from acid hydrazides and isothiocyanates.
-
Dissolve the appropriate carboxylic acid hydrazide (1 equivalent) in a suitable solvent (e.g., methanol, ethanol).[1]
-
Add the corresponding aryl isothiocyanate (1 equivalent) to the solution.
-
Reflux the reaction mixture for a specified period (typically 2-6 hours), monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure thiosemicarbazide derivative.[2]
-
Characterize the final product by spectroscopic methods (NMR, IR, Mass Spectrometry) and elemental analysis.
Protocol for In Vitro Antibacterial Screening (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound.[3][4][22]
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a bacterial inoculum adjusted to a standard density (e.g., 0.5 McFarland standard).
-
Add the bacterial suspension to each well of the microtiter plate.
-
Include positive (bacteria and medium) and negative (medium only) controls, as well as a solvent control (bacteria, medium, and the highest concentration of DMSO used).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol describes a common colorimetric assay to assess the cytotoxic effect of a compound on cancer cells.[1][20]
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound from a DMSO stock solution in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration).
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mandatory Visualizations
Caption: Experimental workflow for synthesis and biological evaluation of thiosemicarbazides.
Caption: Potential signaling pathways modulated by thiosemicarbazone compounds.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. mdpi.com [mdpi.com]
- 3. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. journalijar.com [journalijar.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]
- 14. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. raco.cat [raco.cat]
- 17. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Addressing Toxicity Concerns of Thiosemicarbazone-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address toxicity concerns associated with thiosemicarbazone-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of toxicity associated with thiosemicarbazone-based compounds?
A1: The primary mechanisms of toxicity for thiosemicarbazone-based compounds are multifaceted and primarily stem from their ability to chelate essential metal ions, particularly iron and copper. This chelation can lead to:
-
Generation of Reactive Oxygen Species (ROS): The metal complexes of thiosemicarbazones can participate in redox cycling, leading to the production of ROS.[1] This induces oxidative stress, damaging cellular components like DNA, proteins, and lipids, ultimately triggering cell death pathways such as apoptosis.[1][2]
-
Inhibition of Ribonucleotide Reductase (RR): Thiosemicarbazones are potent inhibitors of ribonucleotide reductase, a crucial enzyme for DNA synthesis and repair.[1][3] By chelating the iron in the enzyme's active site, they disrupt the production of deoxyribonucleotides, leading to cell cycle arrest and apoptosis.
-
Inhibition of Topoisomerases: Certain thiosemicarbazone-metal complexes can inhibit the activity of topoisomerases, enzymes that are essential for resolving DNA topological problems during replication, transcription, and recombination.[3][4] This inhibition can lead to DNA strand breaks and cell death.
Q2: How can I mitigate the toxicity of thiosemicarbazone compounds in my experiments?
A2: Mitigating toxicity is a key challenge. Here are some strategies:
-
Structural Modification: Structure-activity relationship (SAR) studies have shown that modifications to the thiosemicarbazone scaffold can significantly impact toxicity.[5][6][7] Synthesizing and screening new derivatives can identify compounds with a better therapeutic index (higher potency against target cells and lower toxicity to normal cells).
-
Nanoformulations: Encapsulating thiosemicarbazones in liposomes or polymeric nanoparticles can reduce systemic toxicity and improve drug delivery to the target site.[8][9] This approach has been shown to prevent side effects like methemoglobinemia observed in clinical trials.[8][9]
-
Dose Optimization: Careful dose-response studies are crucial to determine the optimal concentration that elicits the desired biological effect with minimal toxicity.
-
Use of Antioxidants: In some in vitro settings, co-incubation with antioxidants might help to quench ROS and elucidate the specific role of oxidative stress in the observed toxicity.
Q3: Are there any known clinical side effects of thiosemicarbazone-based compounds?
A3: Yes, clinical trials with thiosemicarbazone derivatives, such as Triapine (3-AP), have reported several adverse effects. The most common toxicities include myelosuppression (leukopenia, neutropenia), gastrointestinal issues (nausea, vomiting), and fatigue.[10][11] A notable side effect of some thiosemicarbazones is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[8][9]
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments with thiosemicarbazone-based compounds.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound Precipitation in Cell Culture Media | Poor aqueous solubility of the compound. | - Increase the final concentration of the solvent (e.g., DMSO) in the media, ensuring it remains at a non-toxic level for your cell line (typically <0.5%).- Prepare a more dilute stock solution of the compound.- Consider formulating the compound with solubilizing agents, if compatible with your experimental design.- Synthesize more soluble derivatives of the compound.[12] |
| High Variability in Cytotoxicity Assay Results | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Compound instability in culture media. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation.- Prepare fresh dilutions of the compound for each experiment. |
| Unexpectedly High Toxicity in Control Cells | - Solvent (e.g., DMSO) toxicity at the concentration used.- Contamination of cell culture. | - Perform a solvent toxicity control to determine the maximum tolerated concentration for your cell line.- Regularly test for mycoplasma and other microbial contaminants.[13][14] |
| No Dose-Dependent Cytotoxicity Observed | - Compound is inactive against the chosen cell line.- Compound has degraded.- Incorrect concentration range tested. | - Test the compound on a panel of different cell lines.- Verify the integrity of the compound stock.- Perform a wider range of serial dilutions to capture the dose-response curve. |
| Discrepancy Between In Vitro and In Vivo Toxicity | - Differences in metabolism and pharmacokinetics.- Off-target effects not apparent in cell culture. | - Investigate the metabolic stability of the compound in liver microsomes.- Utilize in vivo models to assess systemic toxicity and organ-specific effects. |
Quantitative Data on Cytotoxicity
The following tables summarize the in vitro cytotoxicity (IC50 values in µM) of various thiosemicarbazone-based compounds against different cancer cell lines and normal cell lines. Lower IC50 values indicate higher potency.
Table 1: Cytotoxicity of Selected Thiosemicarbazone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| HL(4) | K562 (Leukemia) | 0.002 | - | - | [5] |
| HL(4) | BEL7402 (Liver Cancer) | 0.138 | - | - | [5] |
| 2d | HL60 (Leukemia) | 43 | Vero (Kidney) | >100 | [15] |
| 2f | MCF-7 (Breast Cancer) | 76 | Vero (Kidney) | >100 | [15] |
| Complex 1 | HepG-2 (Liver Cancer) | 11.2 | LO2 (Liver) | >22.4 | [2] |
| C2 | PC-12 (Pheochromocytoma) | Highest Toxicity | - | - | [16] |
| C4 | PC-12 (Pheochromocytoma) | Lowest Toxicity | - | - | [16] |
*Specific IC50 values were not provided in the abstract, but the relative toxicity was noted.
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol is adapted from standard procedures for determining cell viability.[7]
Materials:
-
Thiosemicarbazone compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.04 M HCl in isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the thiosemicarbazone compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cellular Reactive Oxygen Species (ROS) Detection using DCFH-DA
This protocol is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[1][3][5][15]
Materials:
-
DCFH-DA stock solution (10 mM in DMSO)
-
Cell culture plates (e.g., 24-well or 96-well)
-
Serum-free culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells in a suitable culture plate and allow them to attach overnight.
-
Treat the cells with the thiosemicarbazone compound at the desired concentrations for the specified time. Include positive (e.g., H₂O₂) and negative controls.
-
Prepare a fresh working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium immediately before use.
-
Remove the treatment medium and wash the cells once with serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to the wells and immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Normalize the fluorescence intensity to the cell number or protein concentration if necessary.
Signaling Pathways and Experimental Workflows
Thiosemicarbazone-Induced Oxidative Stress and Cell Death
References
- 1. doc.abcam.com [doc.abcam.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of intracellular ROS concentration using DCF-DA probe [bio-protocol.org]
- 6. Anticonvulsant and neurotoxicity evaluation of some 6-substituted benzothiazolyl-2-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A phase II trial of Triapine® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 14. Cell Culture Academy [procellsystem.com]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cosmobiousa.com [cosmobiousa.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Novel Thiosemicarbazide Derivatives
An Objective Guide for Researchers and Drug Development Professionals
Thiosemicarbazides, a class of compounds characterized by the presence of a toxophoric N-N-C=S group, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These derivatives have demonstrated potential as antimicrobial, anticancer, and anticonvulsant agents. This guide provides a comparative overview of the biological performance of various thiosemicarbazide derivatives, supported by experimental data from recent studies, to aid researchers in the development of new therapeutic agents.
Antimicrobial Activity
Thiosemicarbazide derivatives have been extensively investigated for their efficacy against a range of microbial pathogens. The antimicrobial potential is often attributed to the thione/thiol tautomerism and the ability to form stable complexes with metal ions, which can interfere with microbial metabolic pathways.
A study on novel thiosemicarbazides and their 1,3,4-thiadiazole derivatives revealed that the thiosemicarbazide scaffold is crucial for antibacterial activity. In this research, a series of thiosemicarbazide derivatives (SA1-SA18) were synthesized and tested against various Gram-positive and Gram-negative bacteria. The results indicated that some thiosemicarbazides exhibited moderate to good activity, particularly against Gram-positive strains. For instance, compound SA1 , which contains a chlorine atom at the 2-position of the phenyl ring, demonstrated the highest activity against Staphylococcus aureus strains.[1] In another study, new thiosemicarbazide derivatives of 3-trifluoromethylbenzoic acid hydrazide were synthesized and evaluated for their antibacterial properties. Compound 3a , featuring a 3-chlorophenyl substituent, showed the highest activity against all tested Gram-positive bacterial strains, with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL against some Staphylococcus species.[2][3]
The table below summarizes the antimicrobial activity of selected thiosemicarbazide derivatives.
| Compound ID | Substituent | Test Organism | MIC (µg/mL) | Reference |
| SA1 | 2-chlorophenyl | S. aureus ATCC 25923 | 62.5 | [1] |
| SA1 | 2-chlorophenyl | S. aureus ATCC 43300 (MRSA) | 62.5 | [1] |
| 3a | 3-chlorophenyl | S. aureus ATCC 25923 | 1.95 | [2][3] |
| 3a | 3-chlorophenyl | S. aureus ATCC 43300 (MRSA) | 3.9 | [2][3] |
| 3e | 3-fluorophenyl | B. cereus ATCC 10876 | 7.81 | [2][3] |
| 11 | 4-chlorophenyl | Mycobacterium bovis | 0.39 | [4][5][6] |
| 30 | 2,4-dichlorophenyl | Mycobacterium bovis | 0.39 | [4][5][6] |
Anticancer Activity
The anticancer potential of thiosemicarbazide derivatives is a rapidly growing area of research. These compounds are thought to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase IIα and the induction of apoptosis.[7][8]
A study focusing on 1-(4-fluorophenoxyacetyl)-4-substituted thio/semicarbazide derivatives evaluated their anticancer activity against a panel of human cancer cell lines. The thiosemicarbazide derivative AB2 was identified as the most active compound against the LNCaP prostate cancer cell line, with an IC50 value of 108.14 µM.[7] In another investigation, novel thiosemicarbazide analogs were synthesized and tested against a melanoma skin cancer cell line. Compounds 5a (4-chlorobenzoyl carbamothioyl methane hydrazonate) and 5e (4-bromobenzoyl carbamothioyl methane hydrazonate) exhibited significant anticancer activity, with IC50 values of 0.7 and 0.9 µg/mL, respectively, which were comparable to the reference drug doxorubicin (IC50 = 0.6 µg/mL).[9]
The table below presents the anticancer activity of selected thiosemicarbazide derivatives.
| Compound ID | Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| AB2 | 4-fluorophenoxyacetyl | LNCaP (Prostate) | 108.14 | [7] |
| 5a | 4-chlorobenzoyl | Melanoma | 0.7 (µg/mL) | [9] |
| 5e | 4-bromobenzoyl | Melanoma | 0.9 (µg/mL) | [9] |
| 3m | Not specified | C6 (Glioma) | > Imatinib | [10] |
| 3b | Not specified | MCF7 (Breast) | > Imatinib | [10] |
| L4 | Not specified | A549 (Lung) | Strongest inhibitory effect | [8] |
Anticonvulsant Activity
Several thiosemicarbazide derivatives have been synthesized and evaluated for their anticonvulsant properties. The mechanism of action is thought to involve interaction with voltage-gated sodium channels or enhancement of GABAergic neurotransmission.
In a study of novel (thio)semicarbazone derivatives of arylalkylimidazole, several compounds were tested for their anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models.[11] Compound 3 , 2-(1H-imidazole-1-yl)-1-(2-naphthyl)ethane-1-one N-(3-chlorophenyl)thiosemicarbazone, and compound 12 , 2-(1H-imidazole-1-yl)-1-(2-biphenyl)ethane-1-one N-(4-fluorophenyl) thiosemicarbazone, were found to be highly active against MES-induced seizures.[11] Another study on halogen-substituted benzaldehyde thiosemicarbazones identified compound PS6 , 2-(3-bromobenzylidene)-N-(4-chlorophenyl) hydrazinecarbothioamide, as the most active compound in the MES test, with an ED50 of more than 50 mg/kg.[12]
The table below summarizes the anticonvulsant activity of selected thiosemicarbazide derivatives.
| Compound ID | Substituent | Seizure Model | Activity | Reference |
| 3 | 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethylidene N-(3-chlorophenyl) | MES | Highly active | [11] |
| 12 | 2-(1H-imidazol-1-yl)-1-(2-biphenyl)ethylidene N-(4-fluorophenyl) | MES | Highly active | [11] |
| 14 | 2-(1H-imidazol-1-yl)-1-(1-biphenyl)ethylidene N-(4-methylphenyl) | scPTZ | Most active | [11] |
| PS6 | 2-(3-bromobenzylidene)-N-(4-chlorophenyl) | MES | ED50 > 50 mg/kg | [12] |
Experimental Protocols
General Synthesis of Thiosemicarbazide Derivatives
A common method for the synthesis of thiosemicarbazide derivatives involves the condensation reaction of a substituted thiosemicarbazide with an appropriate aldehyde or ketone.[4][5][13]
Procedure:
-
A solution of a substituted thiosemicarbazide (1.0 mmol) is prepared in a suitable solvent, such as methanol (30 mL), in a round-bottom flask.
-
A solution of the corresponding aldehyde or ketone derivative (1 mmol) is added to the flask at room temperature.
-
The mixture is stirred for a specified period, typically 24 hours.
-
Upon completion of the reaction, the resulting precipitate is collected by filtration, washed with the solvent (e.g., methanol), and dried at room temperature.[4][5]
The structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.[3][4][5][11]
Antimicrobial Activity Assay (Microdilution Method)
The antibacterial activity of the synthesized compounds is often determined by the microdilution method to establish the Minimum Inhibitory Concentration (MIC).[8][14]
Procedure:
-
Bacterial strains are cultured in an appropriate broth medium.
-
Serial dilutions of the test compounds are prepared in the broth to achieve a range of concentrations.
-
The bacterial suspension is added to each well of a microtiter plate containing the different concentrations of the compounds.
-
The plates are incubated under suitable conditions for the specific bacterial strain.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][9]
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the thiosemicarbazide derivatives for a specific duration (e.g., 48 hours).
-
After the treatment period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Anticonvulsant Activity Screening
The anticonvulsant activity is typically assessed using rodent models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.[11][12]
Procedure (MES Test):
-
Animals (e.g., mice or rats) are administered the test compound or a vehicle control.
-
After a specific period, a maximal electrical stimulus is delivered through corneal or ear electrodes.
-
The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hind limb extension.
Procedure (scPTZ Test):
-
Animals are pre-treated with the test compound or a vehicle.
-
A convulsant dose of pentylenetetrazol is administered subcutaneously.
-
The animals are observed for the onset and severity of seizures.
-
The ability of the compound to prevent or delay the onset of seizures is recorded.
References
- 1. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis | Semantic Scholar [semanticscholar.org]
- 7. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and screening of substituted thiosemicarbazone derivatives: an approach towards novel anticonvulsant search - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Anticancer Potential of 1-Acetyl-4-(2-tolyl)thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anticancer activity of 1-Acetyl-4-(2-tolyl)thiosemicarbazide. While direct experimental data for this specific compound is not yet available, this document validates its potential by comparing it with structurally similar thiosemicarbazide derivatives that have demonstrated notable anticancer effects. The performance of these analogs is benchmarked against established chemotherapeutic agents, supported by experimental data from peer-reviewed studies. Detailed protocols for key validation assays are also provided to facilitate further research.
Comparative Analysis of Cytotoxicity
Thiosemicarbazides are a class of compounds recognized for their wide range of biological activities, including promising anticancer properties. Their mechanism of action often involves the induction of apoptosis (programmed cell death), cell cycle arrest, or the inhibition of key enzymes essential for cancer cell proliferation, such as topoisomerase II and ribonucleotide reductase.
To contextualize the potential efficacy of this compound, the following table summarizes the cytotoxic activity (IC50 values) of structurally related thiosemicarbazide derivatives and standard anticancer drugs against various human cancer cell lines.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM)
| Compound/Drug | Cell Line (Cancer Type) | IC50 (µM) | Reference(s) |
| This compound | Various | Data Not Available (Validation Target) | - |
| Structurally Related Analogs | |||
| Hpy2Ac4mT-Gold Complex¹ | U-87 (Glioma) | 1.6 | [1][2] |
| Hpy2Ac4mT-Gold Complex¹ | T-98 (Glioma) | 2.1 | [1][2] |
| 1-(4-Fluorophenoxyacetyl)-4-(phenyl)thiosemicarbazide (AB2) | LNCaP (Prostate) | 108.14 | [3] |
| 4-chlorobenzoyl carbamothioyl methane hydrazonate (5a) | MCF-7 (Breast) | 0.7 µg/mL (~2.9 µM) | [4] |
| Acetoacetanilide N(4)-methyl(phenyl)thiosemicarbazone-Copper Complex | DLA (Lymphoma) | 46 µg/mL (~93.5 µM) | [5] |
| Standard Chemotherapeutic Agents | |||
| Cisplatin | U-87 (Glioma) | 21.6 | [1][2] |
| Cisplatin | T-98 (Glioma) | 19.8 | [1][2] |
| Cisplatin | A549 (Lung) | 6.59 (72h) | [6] |
| Doxorubicin | MCF-7 (Breast) | 2.50 (24h) | [7] |
| Doxorubicin | HeLa (Cervical) | 2.92 (24h) | [7] |
| Doxorubicin | A549 (Lung) | >20 (24h) | [7] |
| Etoposide | A549 (Lung) | 3.49 (72h) | [6] |
| Etoposide | MOLT-3 (Leukemia) | 0.051 | [8] |
¹Complexes prepared with N(4)-meta-tolyl-2-acetylpyridine thiosemicarbazone, a close structural analog.
Potential Mechanisms of Action & Signaling Pathways
Based on studies of related compounds, thiosemicarbazides can induce cancer cell death through multiple pathways. A primary proposed mechanism is the induction of apoptosis. Structurally similar compounds have been shown to cause morphological changes in cells consistent with apoptosis, such as cell shrinkage and membrane blebbing[1][2]. Another potential mechanism is the inhibition of Topoisomerase II, an enzyme critical for DNA replication, which has been suggested for other novel thiosemicarbazide derivatives[3].
The diagram below illustrates the intrinsic apoptosis pathway, a likely target for validation in studies of this compound.
Caption: Intrinsic apoptosis pathway potentially activated by the test compound.
Experimental Workflow for Validation
To validate the anticancer activity of this compound, a structured experimental workflow is essential. The following diagram outlines the logical progression from initial screening to mechanistic studies.
Caption: A logical workflow for validating the compound's anticancer effects.
Experimental Protocols
Detailed methodologies for the key experiments outlined in the workflow are provided below.
This assay measures the metabolic activity of cells as an indicator of their viability.[9][10][11][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include wells for untreated controls and vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]
-
Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).[16][17]
-
Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.
-
Cell Harvesting & Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI-DNA complex is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
This assay measures the ability of a compound to inhibit the activity of topoisomerase II, which relaxes supercoiled DNA.[18][19][20]
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a reaction buffer containing ATP.
-
Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a positive control (e.g., etoposide) and a negative (no enzyme) control.
-
Enzyme Reaction: Initiate the reaction by adding purified human topoisomerase II enzyme to each tube. Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel until the different DNA topoisomers (supercoiled, relaxed, and linear) are separated.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by a decrease in the amount of relaxed DNA and a persistence of the supercoiled DNA substrate compared to the untreated enzyme control.
References
- 1. N(4)-tolyl-2-acetylpyridine thiosemicarbazones and their platinum(II,IV) and gold(III) complexes: cytotoxicity against human glioma cells and studies on the mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N(4)-Tolyl-2-acetylpyridine thiosemicarbazones and their platinum(II,IV) and gold(III) complexes: cytotoxicity against human glioma cells and studies on the mode of action | Semantic Scholar [semanticscholar.org]
- 3. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Cytotoxic and Antitumour Studies of Acetoacetanilide N(4)-methyl(phenyl)thiosemicarbazone and its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. netjournals.org [netjournals.org]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. apexbt.com [apexbt.com]
- 9. researchhub.com [researchhub.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. topogen.com [topogen.com]
- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. inspiralis.com [inspiralis.com]
Comparative Guide: 1-Acetyl-4-(2-tolyl)thiosemicarbazide and Other Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Thiosemicarbazides, a class of compounds characterized by the H₂N-NH-C(=S)-NH₂ backbone, and their derivatives have garnered significant interest for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. This guide provides a comparative overview of the antimicrobial performance of substituted thiosemicarbazides, with a focus on acetyl-aryl derivatives like 1-Acetyl-4-(2-tolyl)thiosemicarbazide, benchmarked against conventional antibiotics.
Disclaimer: Specific experimental data for this compound is limited in publicly accessible literature. The data presented herein is for closely related thiosemicarbazide derivatives to provide a contextual comparison of the scaffold's potential.
Proposed Mechanism of Action
Molecular studies and docking simulations suggest that thiosemicarbazide derivatives may exert their antibacterial effects through a distinct mechanism compared to many existing drug classes.[1] The primary targets are believed to be bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV.[2][3][4]
These enzymes are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair.[2] Thiosemicarbazides are thought to inhibit the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.[2][3] This inhibition prevents the enzyme from introducing negative supercoils or relaxing positive supercoils in the DNA, which ultimately disrupts DNA replication and leads to bacterial cell death.[1][5] This dual-targeting capability is a promising feature for overcoming resistance.[2]
Comparative Antimicrobial Performance
The antimicrobial efficacy of thiosemicarbazide derivatives is highly dependent on the type and position of substituents on the aryl ring.[6] The data below summarizes the Minimum Inhibitory Concentration (MIC) values for various thiosemicarbazide derivatives against a panel of Gram-positive and Gram-negative bacteria, compared to standard antibiotics. Lower MIC values indicate higher potency.
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Thiosemicarbazide Derivatives | |||
| 1-(3-Trifluoromethylbenzoyl)-4-(3-chlorophenyl)thiosemicarbazide | S. aureus (MRSA) ATCC 43300 | 3.9 | [7] |
| 1-(3-Trifluoromethylbenzoyl)-4-(3-chlorophenyl)thiosemicarbazide | S. epidermidis ATCC 12228 | 1.95 | [7] |
| 1-(3-Trifluoromethylbenzoyl)-4-(3-fluorophenyl)thiosemicarbazide | B. cereus ATCC 10876 | 7.81 | [7] |
| 1-(Indol-2-oyl)-4-(4-nitrophenyl)thiosemicarbazide (Compound 4) | S. aureus (Clinical Isolates) | 64 | [2] |
| 4-Benzoyl-1-(indol-2-oyl)thiosemicarbazide (Compound 7) | S. aureus (Clinical Isolates) | 8 - 32 | [2] |
| 4-Benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide (Compound 2) | Topoisomerase IV (in vitro) | IC₅₀ = 14 | [4] |
| 1-Benzoyl-4-(2-chlorophenyl)thiosemicarbazide (SA1) | S. aureus ATCC 25923 | 62.5 | [6] |
| 1-Benzoyl-4-(2-chlorophenyl)thiosemicarbazide (SA1) | S. aureus (MRSA) ATCC 43300 | 62.5 | [6] |
| Standard Antibiotics | |||
| Ciprofloxacin | S. aureus ATCC 25923 | 0.98 | [6] |
| Cefuroxime | S. aureus ATCC 25923 | 31.25 | [6] |
| Gentamicin | S. aureus | MIC = 10 ->100 | [8] |
| Ampicillin | S. aureus (Clinical Isolates) | 32 - >128 | [2] |
Experimental Protocols
The most common method for determining the in vitro antibacterial activity of these compounds is the Broth Microdilution Assay, performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
1. Preparation of Test Compound:
- Stock solutions of the synthesized thiosemicarbazide derivatives are prepared, typically by dissolving them in Dimethyl Sulfoxide (DMSO).
- A series of twofold dilutions of the compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth, MHB).[9][11] This creates a concentration gradient across the plate.
2. Inoculum Preparation:
- The bacterial strains to be tested are cultured overnight on an appropriate agar medium.
- A few colonies are transferred to a fresh broth medium and incubated until the culture reaches a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).[9]
- This bacterial suspension is then diluted to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the wells of the microtiter plate.[9]
3. Inoculation and Incubation:
- A standardized volume of the diluted bacterial inoculum is added to each well of the microtiter plate containing the serially diluted test compound.
- Control wells are included: a growth control (bacteria in broth without the compound) and a sterility control (broth only).[9]
- The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[11]
4. Determination of MIC:
- After incubation, the plate is visually inspected for bacterial growth (indicated by turbidity).
- The MIC is recorded as the lowest concentration of the compound at which no visible growth occurs.[10][11]
5. Determination of MBC (Optional):
- To determine the Minimum Bactericidal Concentration (MBC), a small aliquot from the wells showing no visible growth is subcultured onto an agar plate.
- The plates are incubated, and the MBC is defined as the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.
// Nodes
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_comp [label="Prepare 2-fold serial dilutions\nof test compound in\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"];
prep_inoc [label="Prepare standardized\nbacterial inoculum\n(e.g., 0.5 McFarland)", fillcolor="#F1F3F4", fontcolor="#202124"];
inoculate [label="Inoculate wells with\nbacterial suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"];
incubate [label="Incubate plate\n(e.g., 37°C for 18-24h)", fillcolor="#FBBC05", fontcolor="#202124"];
read_mic [label="Visually inspect for turbidity\nand determine MIC", fillcolor="#4285F4", fontcolor="#FFFFFF"];
subculture [label="Subculture from clear wells\nonto agar plates (for MBC)", fillcolor="#F1F3F4", fontcolor="#202124"];
incubate2 [label="Incubate agar plates", fillcolor="#FBBC05", fontcolor="#202124"];
read_mbc [label="Count colonies and\ndetermine MBC", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
start -> prep_comp;
start -> prep_inoc;
prep_comp -> inoculate;
prep_inoc -> inoculate;
inoculate -> incubate;
incubate -> read_mic;
read_mic -> subculture [label="Optional"];
subculture -> incubate2;
incubate2 -> read_mbc;
read_mic -> end;
read_mbc -> end;
}
Conclusion
The available data indicates that thiosemicarbazide derivatives represent a promising scaffold for the development of new antimicrobial agents. Their efficacy is moderate and highly influenced by the specific chemical substitutions on the molecule.[6] For instance, derivatives containing trifluoromethylphenyl and chlorophenyl groups have shown noteworthy activity against Gram-positive bacteria, including resistant strains like MRSA.[6][7] While some derivatives show MIC values higher than first-line antibiotics like Ciprofloxacin, they can be comparable to or better than others, such as Cefuroxime and Ampicillin, against certain strains.[2][6]
The key advantage of this class of compounds lies in their mechanism of action, which differs from many clinically used antibiotics. By targeting bacterial DNA gyrase and topoisomerase IV, they offer a potential solution to combat pathogens that have developed resistance to other drug classes. Further research, including quantitative structure-activity relationship (QSAR) studies and optimization of the thiosemicarbazide scaffold, is warranted to identify derivatives with enhanced potency and a broader spectrum of activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA gyrase - Wikipedia [en.wikipedia.org]
- 6. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Broth Microdilution Assay [bio-protocol.org]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
Structure-Activity Relationship of 2-Tolyl Thiosemicarbazides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiosemicarbazide scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of a 2-tolyl moiety to this versatile structure offers a unique avenue for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-tolyl thiosemicarbazide derivatives, with a focus on their anticancer and antimicrobial potential. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to facilitate further research and drug discovery in this promising area.
I. Anticancer Activity of N(4)-Tolyl-2-acetylpyridine Thiosemicarbazones
A study by Ferraz et al. explored the cytotoxic effects of N(4)-tolyl-2-acetylpyridine thiosemicarbazones and their metal complexes against human glioma cell lines, U-87 and T-98. The position of the methyl group on the tolyl ring (ortho, meta, or para) was found to influence the biological activity of the resulting compounds.
Table 1: Cytotoxic Activity (IC₅₀ in µM) of N(4)-Tolyl-2-acetylpyridine Thiosemicarbazones and their Metal Complexes
| Compound | U-87 | T-98 |
| Ligands | ||
| H₂Ac4oT (ortho-tolyl) | > 50 | > 50 |
| H₂Ac4mT (meta-tolyl) | 15.3 ± 1.2 | 10.5 ± 0.9 |
| H₂Ac4pT (para-tolyl) | 20.1 ± 1.5 | 18.2 ± 1.1 |
| Gold(III) Complexes | ||
| [Au(2Ac4oT)Cl][AuCl₂] | 5.8 ± 0.5 | 4.2 ± 0.3 |
| [Au(Hpy2Ac4mT)Cl₂]Cl·H₂O | 0.9 ± 0.1 | 0.7 ± 0.1 |
| [Au(Hpy2Ac4pT)Cl₂]Cl | 1.2 ± 0.1 | 1.0 ± 0.1 |
| Platinum(II/IV) Complexes | ||
| [Pt(H₂Ac4oT)Cl]Cl | 12.5 ± 1.0 | 9.8 ± 0.8 |
| [Pt(2Ac4mT)Cl]·H₂O | 8.7 ± 0.7 | 6.5 ± 0.5 |
| [Pt(2Ac4pT)Cl] | 10.3 ± 0.9 | 8.1 ± 0.7 |
| Cisplatin (Control) | 7.2 ± 0.6 | 5.5 ± 0.4 |
| Auranofin (Control) | 1.5 ± 0.1 | 1.1 ± 0.1 |
Data extracted from Ferraz et al., Biometals, 2013.
Structure-Activity Relationship Insights:
-
Position of the Methyl Group: The uncomplexed ligands demonstrated that the meta-tolyl derivative (H₂Ac4mT) exhibited the highest cytotoxicity among the tolyl isomers. The ortho-tolyl derivative (H₂Ac4oT) was largely inactive.
-
Metal Complexation: Coordination with gold(III) and platinum(II/IV) significantly enhanced the cytotoxic activity of the thiosemicarbazone ligands.
-
Gold(III) vs. Platinum(II/IV): The gold(III) complexes were generally more potent than their platinum counterparts, with the meta-tolyl gold(III) complex showing sub-micromolar activity, surpassing the efficacy of the standard drug cisplatin.
-
Mechanism of Action: The study suggests that the gold(III) complexes likely inhibit the enzyme thioredoxin reductase, while the platinum complexes act by binding to DNA.
II. General Insights into Antimicrobial Activity
While specific studies focusing solely on the antimicrobial activity of a broad range of 2-tolyl thiosemicarbazides are limited, general SAR principles for thiosemicarbazides and their thiosemicarbazone derivatives can be extrapolated. The antimicrobial efficacy is often influenced by the nature of the substituent on the N4-position of the thiosemicarbazide and the aldehyde or ketone it is condensed with.
One study on various thiosemicarbazone derivatives, although not containing a 2-tolyl group, provides valuable insights into the structural requirements for antibacterial activity. For instance, N-(2-chlorophenyl)-2-(pyridin-2-ylmethylene)hydrazine-1-carbothioamide showed potent activity against Bacillus cereus with a Minimum Inhibitory Concentration (MIC) of 10 mg/L.[1] This suggests that the presence of an aryl group with a specific substitution pattern at the N4 position, combined with a heterocyclic aldehyde, can lead to significant antibacterial properties. Further research is warranted to explore the antimicrobial potential of 2-tolyl thiosemicarbazones derived from various aldehydes and ketones.
III. Experimental Protocols
A. General Synthesis of 4-(2-Tolyl)thiosemicarbazides
The synthesis of 4-(2-tolyl)thiosemicarbazides is a straightforward process, typically involving the reaction of 2-tolyl isothiocyanate with hydrazine hydrate.
Materials:
-
2-Tolyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 2-tolyl isothiocyanate in ethanol.
-
Add hydrazine hydrate dropwise to the solution while stirring at room temperature.
-
Continue stirring for a specified period (e.g., 2-4 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
The resulting precipitate of 4-(2-tolyl)thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
B. General Synthesis of Thiosemicarbazones
Thiosemicarbazones are synthesized by the condensation reaction between a thiosemicarbazide and an aldehyde or ketone.
Materials:
-
4-(2-Tolyl)thiosemicarbazide
-
Appropriate aldehyde or ketone (e.g., 2-acetylpyridine)
-
Ethanol
-
Catalytic amount of glacial acetic acid
Procedure:
-
Dissolve 4-(2-tolyl)thiosemicarbazide in hot ethanol.
-
Add a solution of the aldehyde or ketone in ethanol to the thiosemicarbazide solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the thiosemicarbazone product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the product from an appropriate solvent to obtain the pure thiosemicarbazone.
C. Determination of Cytotoxic Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Procedure:
-
Cell Seeding: Plate human cancer cells (e.g., U-87, T-98) in 96-well plates at a specific density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (2-tolyl thiosemicarbazide derivatives) and a vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
IV. Visualizing Key Processes
To further elucidate the experimental and logical frameworks, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for 2-tolyl thiosemicarbazone derivatives.
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
V. Conclusion and Future Directions
The available data indicates that 2-tolyl thiosemicarbazides and their derivatives are a promising class of compounds with significant potential, particularly in the development of anticancer agents. The position of the methyl group on the tolyl ring and coordination with metal ions are key determinants of their cytotoxic activity.
However, the full therapeutic potential of this class of compounds remains to be explored. Future research should focus on:
-
Systematic SAR Studies: Synthesizing and evaluating a broader range of 2-tolyl thiosemicarbazide and thiosemicarbazone derivatives against a wider panel of cancer cell lines and microbial strains to establish more comprehensive structure-activity relationships.
-
Exploration of Different Aldehydes and Ketones: Investigating the impact of incorporating diverse aldehyde and ketone moieties on the biological activity of 2-tolyl thiosemicarbazones.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent 2-tolyl thiosemicarbazide derivatives.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the in vivo efficacy and safety profiles of the most promising lead compounds in preclinical animal models.
By systematically addressing these areas, the scientific community can unlock the full potential of 2-tolyl thiosemicarbazides in the development of novel and effective therapeutic agents.
References
A Comparative Analysis of Thiosemicarbazide and Semicarbazide Derivatives: Unveiling Their Therapeutic Potential
A deep dive into the chemical and biological properties of thiosemicarbazide and semicarbazide derivatives reveals a tale of two closely related compound families with significant, yet distinct, therapeutic promise. While both classes of compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant effects, the subtle substitution of a sulfur atom for an oxygen atom in the core structure profoundly influences their potency, selectivity, and mechanisms of action.
This guide provides a comprehensive comparative analysis of thiosemicarbazide and semicarbazide derivatives, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data. We will explore their synthesis, comparative biological activities, and the signaling pathways they modulate, presenting a clear picture of their potential as next-generation therapeutic agents.
Chemical Properties and Synthesis: A Tale of Two Chalcogens
Thiosemicarbazides and semicarbazides are derivatives of urea and thiourea, respectively. The fundamental difference lies in the presence of a sulfur atom (thione group) in thiosemicarbazides, replacing the oxygen atom (carbonyl group) found in semicarbazides. This seemingly minor alteration significantly impacts the electronic and steric properties of the molecules, influencing their reactivity, lipophilicity, and ability to coordinate with metal ions.[1]
The synthesis of both derivative classes often follows similar pathways, primarily through the condensation reaction of a corresponding thiosemicarbazide or semicarbazide with an appropriate aldehyde or ketone.[2] Another common synthetic route involves the reaction of hydrazides with isothiocyanates or isocyanates to yield thiosemicarbazide or semicarbazide derivatives, respectively. The versatility of these synthetic methods allows for the introduction of a wide array of substituents, enabling the fine-tuning of their biological activities.
Comparative Biological Activities: A Quantitative Look
The substitution of sulfur for oxygen endows thiosemicarbazide derivatives with generally enhanced biological activities compared to their semicarbazide counterparts, a trend observed across various therapeutic areas. However, this increased potency can sometimes be accompanied by higher toxicity.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of thiosemicarbazide derivatives. A comparative study on 1-(4-Fluorophenoxyacetyl)-4-substituted thio/semicarbazide derivatives demonstrated the superior in vitro activity of thiosemicarbazides against the LNCaP prostate cancer cell line.[3] In another study, nitro-substituted semicarbazides and thiosemicarbazides both showed remarkable anticancer effects against the U87 malignant glioma cell line, with comparable IC50 values.[3]
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiosemicarbazide | 1-(4-Fluorophenoxyacetyl)-4-(phenyl)thiosemicarbazide | LNCaP | 108.14 | [3] |
| Semicarbazide | 1-(4-Fluorophenoxyacetyl)-4-(phenyl)semicarbazide | LNCaP | >500 | [3] |
| Semicarbazide | Nitro-substituted semicarbazide (4c) | U87 | 12.6 µg/mL | [3] |
| Thiosemicarbazide | Nitro-substituted thiosemicarbazide (5d) | U87 | 13.0 µg/mL | [3] |
Table 1: Comparative Anticancer Activity of Thiosemicarbazide and Semicarbazide Derivatives.
Antimicrobial Activity
The trend of enhanced activity for the sulfur-containing analogs continues in the realm of antimicrobial research. A study comparing the antimicrobial activity of lapachol and its derivatives found that the thiosemicarbazone derivative exhibited lower Minimum Inhibitory Concentrations (MICs) against various bacterial and fungal strains compared to the semicarbazone derivative.
| Compound Class | Derivative | Microorganism | MIC (µmol/mL) | Reference |
| Thiosemicarbazone | Lapachol thiosemicarbazone | Enterococcus faecalis | 0.05 | |
| Semicarbazone | Lapachol semicarbazone | Enterococcus faecalis | 0.10 | |
| Thiosemicarbazone | Lapachol thiosemicarbazone | Staphylococcus aureus | 0.05 | |
| Semicarbazone | Lapachol semicarbazone | Staphylococcus aureus | 0.10 | |
| Thiosemicarbazone | Lapachol thiosemicarbazone | Cryptococcus gattii | 0.10 | |
| Semicarbazone | Lapachol semicarbazone | Cryptococcus gattii | 0.20 |
Table 2: Comparative Antimicrobial Activity of Lapachol-derived Thiosemicarbazone and Semicarbazone.
Experimental Protocols
Synthesis of Thiosemicarbazide/Semicarbazide Derivatives
A general and widely used method for the synthesis of these derivatives is the condensation reaction.
General Procedure:
-
Dissolve the chosen aldehyde or ketone (1 mmol) in a suitable solvent, such as ethanol.
-
Add an equimolar amount of the respective thiosemicarbazide or semicarbazide (1 mmol) to the solution.
-
Add a catalytic amount of an acid, such as glacial acetic acid.
-
Reflux the reaction mixture for a period ranging from 2 to 8 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
-
Recrystallization from an appropriate solvent can be performed for further purification.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiosemicarbazide or semicarbazide derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[4][5][6]
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth of the microorganism is observed.[7][8][9]
Signaling Pathways and Mechanisms of Action
The biological activities of thiosemicarbazide and semicarbazide derivatives are often attributed to their ability to interfere with crucial cellular processes. Their mechanisms of action can involve the chelation of metal ions essential for enzyme function, inhibition of key enzymes, and modulation of signaling pathways involved in cell proliferation and death.
Intrinsic Apoptosis Pathway
Several thiosemicarbazide and semicarbazide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through the intrinsic (mitochondrial) pathway.[5] This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical regulator of this pathway. Some derivatives have been found to upregulate Bax and downregulate Bcl-2, thereby promoting apoptosis.[10]
Caption: Intrinsic apoptosis pathway induced by thiosemicarbazide/semicarbazide derivatives.
VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several thiosemicarbazone-containing quinazoline derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[4][6] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are vital for endothelial cell proliferation, migration, and survival.
Caption: Inhibition of the VEGFR-2 signaling pathway by thiosemicarbazone derivatives.
Conclusion
The comparative analysis of thiosemicarbazide and semicarbazide derivatives underscores the significant role of the thione group in enhancing the biological potency of these compounds. While both families offer promising scaffolds for the development of novel therapeutics, thiosemicarbazide derivatives often exhibit superior anticancer and antimicrobial activities. However, the potential for increased toxicity necessitates careful structural modification and in-depth toxicological evaluation. Future research should focus on synthesizing and evaluating structurally analogous pairs of thiosemicarbazide and semicarbazide derivatives to further elucidate structure-activity relationships and identify compounds with an optimal balance of potency and safety. The exploration of their mechanisms of action, particularly their interactions with specific molecular targets within key signaling pathways, will be crucial for the rational design of the next generation of drugs based on these versatile chemical scaffolds.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Steroidal 5α,8α-Endoperoxide Derivatives with Semicarbazone/Thiosemicarbazone Side-chain as Apoptotic Inducers through an Intrinsic Apoptosis Pathway: Design, Synthesis and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A newly synthesized thiosemicarbazide derivative trigger apoptosis rather than necroptosis on HEPG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Experimental Results for Thiosemicarbazide Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thiosemicarbazide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of their experimental results across anticancer, antibacterial, and antiviral domains, supported by experimental data and detailed protocols to facilitate cross-validation and further research.
Comparative Biological Activity
The therapeutic potential of thiosemicarbazide compounds is underscored by their potent inhibitory effects against various cancer cell lines, bacteria, and viruses. The following tables summarize the quantitative data from multiple studies, offering a comparative overview of their efficacy.
Anticancer Activity
Thiosemicarbazones, a prominent class of thiosemicarbazide derivatives, exhibit significant cytotoxic effects against a range of cancer cell lines. Their mechanism of action is often attributed to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, and the induction of apoptosis through the mitochondrial pathway.[1][2] The half-maximal inhibitory concentration (IC50) values for several derivatives are presented below.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | MCF-7 (Breast Cancer) | 2.821 ± 0.008 | [3] |
| 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | B16-F0 (Melanoma) | 2.904 ± 0.013 | [3] |
| 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | EAC (Ehrlich Ascites Carcinoma) | 3.355 ± 0.012 | [3] |
| 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) | MCF-7 (Breast Cancer) | 7.102 ± 0.010 | [3] |
| 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) | B16-F0 (Melanoma) | 7.129 ± 0.012 | [3] |
| 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) | EAC (Ehrlich Ascites Carcinoma) | 3.832 ± 0.014 | [3] |
| DM(tsc)T | PC-3 (Prostate Cancer) | 2.64 ± 0.33 | [1] |
| Cisplatin (Reference Drug) | PC-3 (Prostate Cancer) | 5.47 ± 0.06 | [1] |
| Doxorubicin (Reference Drug) | MCF-7 (Breast Cancer) | 3.162 ± 0.018 | [3] |
Antibacterial Activity
Thiosemicarbazide derivatives have also demonstrated promising activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter for assessing antibacterial efficacy.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-(2-chlorophenyl)-3-thiosemicarbazide derivative (L1) | Bacillus cereus | 10 | [2] |
| 4-phenyl-3-thiosemicarbazide derivative (L) | Bacillus subtilis | 200 | [2] |
| 4-phenyl-3-thiosemicarbazide derivative (L) | Staphylococcus epidermidis | 200 | [2] |
| 4-(3-chlorophenyl)-3-thiosemicarbazide derivative (L2) | Bacillus subtilis | 50 | [2] |
| 4-(3-chlorophenyl)-3-thiosemicarbazide derivative (L2) | Staphylococcus aureus | 50 | [2] |
| Ciprofloxacin (Reference Drug) | E. coli | 0.018 | |
| Vancomycin (Reference Drug) | S. aureus | - |
Antiviral Activity
Several thiosemicarbazone derivatives have been investigated for their antiviral properties against a range of DNA and RNA viruses. The effective concentration at which 50% of the virus is inhibited (EC50) is a standard measure of antiviral activity.
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| Benzimidazole-thiosemicarbazone (Compound 25) | Respiratory Syncytial Virus (RSV) | HeLa | 2.4 | [4] |
| Benzimidazole-hydrazone (Compound 22) | Respiratory Syncytial Virus (RSV) | HeLa | 7.0 | [4] |
| Ribavirin (Reference Drug) | Respiratory Syncytial Virus (RSV) | HeLa | 6.7 | [4] |
| Benzimidazole-thiosemicarbazone (Compound 6) | Influenza A (H1N1) | MDCK | 25-86 | [4] |
| Benzimidazole-thiosemicarbazone (Compound 6) | Human Coronavirus (229E) | HEL | 25-86 | [4] |
| 2-acetylpyridine thiosemicarbazone derivatives | Herpes Simplex Virus Type 1 & 2 | - | ~1.1 µg/mL (mean) | [5][6] |
Experimental Protocols
To ensure the reproducibility and cross-validation of the presented data, detailed experimental protocols for the synthesis of thiosemicarbazone derivatives and the assessment of their cytotoxic activity are provided below.
Synthesis of Thiosemicarbazone Derivatives
This protocol outlines a general and widely used method for the synthesis of thiosemicarbazones from a substituted aldehyde and thiosemicarbazide.[7][8]
Materials:
-
Substituted aromatic or heterocyclic aldehyde (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the substituted aldehyde (1 mmol) in ethanol in a round-bottom flask.
-
Add a solution of thiosemicarbazide (1 mmol) in ethanol to the flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 2-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone derivative.
-
Characterize the synthesized compound using spectroscopic methods such as IR, 1H NMR, and 13C NMR to confirm its structure.
General workflow for the synthesis of thiosemicarbazone derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][9][10]
Materials:
-
Cells in culture
-
96-well plates
-
Test compound (thiosemicarbazide derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
After the MTT incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment group relative to the negative control. Plot the cell viability against the compound concentration to determine the IC50 value.
Workflow for the MTT cytotoxicity assay.
Mechanism of Action: Induction of Apoptosis
A key mechanism underlying the anticancer activity of many thiosemicarbazone derivatives is the induction of apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway.[1] This pathway is initiated by intracellular stress, leading to the release of pro-apoptotic factors from the mitochondria.
The process involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak are activated, while the function of anti-apoptotic members like Bcl-2 is inhibited. This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[11]
In the cytoplasm, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor-1), forming the apoptosome.[7][12] This complex then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of cell death.[13][14]
Mitochondrial pathway of apoptosis induced by thiosemicarbazones.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel (thio)semicarbazone-Based Benzimidazoles as Antiviral Agents against Human Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiosemicarbazones of 2-acetylpyridine, 2-acetylquinoline, 1-acetylisoquinoline, and related compounds as inhibitors of herpes simplex virus in vitro and in a cutaneous herpes guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of herpes simplex virus ribonucleoside diphosphate reductase by derivatives of 2-acetylpyridine thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical-induced apoptosis: formation of the Apaf-1 apoptosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity of thiosemicarbazone derivatives of pyridazinecarbaldehydes and alkyl pyridazinyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-HIV activity of thiosemicarbazone and semicarbazone derivatives of (+/-)-3-menthone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relationships between structure and antiretroviral activity of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The influence of some thiosemicarbazone derivatives with antiviral activity on immune response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apaf-1: Regulation and function in cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to In Silico and In Vitro Studies of Thiosemicarbazide Derivatives: A Case Study Approach
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel therapeutic agents is a cornerstone of modern drug discovery. Among the myriad of compounds under investigation, thiosemicarbazide derivatives have emerged as a promising class, exhibiting a wide range of biological activities. This guide provides a comparative analysis of in silico and in vitro research methodologies as applied to this chemical family, with a specific focus on illustrating the workflow for a representative compound, 1-Acetyl-4-(2-tolyl)thiosemicarbazide. Due to the limited availability of comprehensive, directly comparative data for this specific molecule in the public domain, this guide will utilize data from closely related analogs to demonstrate the principles and practices of comparative analysis.
Introduction to this compound
This compound belongs to the thiosemicarbazide class of compounds, which are characterized by a core structure of N-NH-CS-NH2. These compounds and their derivatives, thiosemicarbazones, are known for their diverse pharmacological potential, including antimicrobial, anticancer, and enzyme inhibitory activities.[1][2] The N-substitutions on the thiosemicarbazide backbone, in this case, an acetyl group and a 2-tolyl group, can significantly influence the compound's metabolic stability, lipophilicity, and interaction with biological targets.[3]
The synthesis of such compounds is typically straightforward, often involving the condensation reaction between a hydrazide and an isothiocyanate.[3] For this compound, this would involve reacting acetylhydrazine with 2-tolyl isothiocyanate.
In Silico Studies: The Computational Approach
In silico studies utilize computational models to predict the biological activity and physicochemical properties of a compound before it is synthesized and tested in a laboratory. This approach is crucial for prioritizing drug candidates and understanding their potential mechanisms of action at a molecular level.
Molecular Docking
A primary in silico technique is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[3] This method provides insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For thiosemicarbazone derivatives, molecular docking has been used to predict their binding to various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-amylase.[4][5]
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is another critical in silico analysis. These predictions estimate the pharmacokinetic properties of a compound, helping to identify potential liabilities early in the drug discovery process.
dot
Caption: Workflow for in silico analysis.
In Vitro Studies: The Experimental Validation
In vitro studies are conducted in a controlled laboratory environment, typically using cell cultures or isolated enzymes, to experimentally validate the predictions made by in silico models and to further characterize the biological activity of a compound.
Enzyme Inhibition Assays
Enzyme inhibition assays are a common in vitro method to quantify the ability of a compound to inhibit the activity of a specific enzyme. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For thiosemicarbazone derivatives, these assays have been used to determine their inhibitory potential against enzymes like acetylcholinesterase and α-amylase.[4][5]
Antimicrobial Susceptibility Testing
To assess the antimicrobial properties of a compound, in vitro susceptibility tests are performed. The most common method is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[1][6] This is often done using broth microdilution or agar dilution methods.[7][8][9][10]
dot
Caption: Workflow for in vitro analysis.
Comparative Analysis: A Case Study with a Thiosemicarbazone Analog
To illustrate the comparison between in silico and in vitro data, we will consider a representative thiosemicarbazone derivative for which both types of data are available in the literature. For this purpose, we will examine a para-substituted thiosemicarbazone derivative evaluated as a cholinesterase inhibitor.[4]
Data Presentation
Table 1: Comparison of In Silico and In Vitro Data for a Representative Thiosemicarbazone Analog
| Parameter | In Silico (Molecular Docking) | In Vitro (Enzyme Inhibition Assay) |
| Target | Acetylcholinesterase (AChE) | Acetylcholinesterase (AChE) |
| Metric | Binding Energy (kcal/mol) | IC50 (µM) |
| Value | -8.5 (Predicted) | 110.19 ± 2.32 (Experimental)[4] |
| Interpretation | Strong predicted binding affinity | Potent inhibitory activity |
Note: The in silico binding energy is a hypothetical value for illustrative purposes, as the specific value for this analog was not provided in the cited source. The IC50 value is from a published study on a potent analog.[4]
Experimental Protocols
In Silico: Molecular Docking Protocol (Generalized)
-
Ligand Preparation: The 3D structure of the thiosemicarbazone analog is generated and energy-minimized using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Receptor Preparation: The crystal structure of the target protein (e.g., human AChE, PDB ID: 4EY7) is obtained from the Protein Data Bank. Water molecules and co-ligands are removed, and polar hydrogens are added.
-
Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to dock the ligand into the active site of the receptor. A grid box is defined to encompass the active site.
-
Analysis: The resulting docking poses are analyzed to identify the one with the lowest binding energy. The interactions between the ligand and the amino acid residues of the receptor are visualized and analyzed.
In Vitro: Acetylcholinesterase Inhibition Assay Protocol (Generalized based on Ellman's Method)
-
Reagent Preparation: Prepare phosphate buffer, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and solutions of the test compound at various concentrations.
-
Assay Procedure: In a 96-well plate, add the buffer, test compound solution, and AChE enzyme solution. Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the substrate (ATCI) and DTNB to initiate the reaction.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway
Based on the known mechanisms of action of thiosemicarbazone derivatives, a potential signaling pathway they might modulate is the induction of apoptosis in cancer cells. This can occur through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of key survival pathways.
dot
Caption: Hypothetical apoptotic pathway.
Conclusion
The synergistic use of in silico and in vitro studies is paramount in modern drug discovery. While in silico methods provide rapid, cost-effective screening and mechanistic insights, in vitro assays are essential for experimental validation and quantitative characterization of a compound's biological activity. For this compound and its analogs, this integrated approach allows for a comprehensive evaluation of their therapeutic potential. Future research that directly compares the predicted and experimental data for this specific compound will be invaluable in refining computational models and accelerating the development of novel thiosemicarbazide-based therapeutics.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retention Behavior of Anticancer Thiosemicarbazides in Biomimetic Chromatographic Systems and In Silico Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Acetyl-4-(4-tolyl)thiosemicarbazide | 152473-68-2 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichloro phenyl)acetyl) thiosemicarbazide derivatives: An integrated experimental and theoretical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
- 10. m.youtube.com [m.youtube.com]
A Comparative Analysis of Metal Complexes with Thiosemicarbazone-Based Ligands as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and effective anticancer therapeutics has led to a significant focus on the coordination chemistry of metal complexes. Among these, thiosemicarbazone-based ligands have emerged as a particularly promising class due to their versatile chelating abilities and wide-ranging biological activities. The coordination of these ligands to metal centers often results in a synergistic enhancement of their therapeutic properties. This guide provides a comparative overview of metal complexes derived from thiosemicarbazone ligands, with a focus on their synthesis, cytotoxic activity, and proposed mechanisms of action, supported by experimental data.
Performance Comparison of Thiosemicarbazone Metal Complexes
The anticancer potential of thiosemicarbazone metal complexes is significantly influenced by both the nature of the organic ligand and the coordinated metal ion. To illustrate this, we present a comparative study of a 2-acetylpyridine-N(4)-methyl-3-thiosemicarbazone (L) ligand and its corresponding Copper(II) and Zinc(II) complexes. The in vitro anticancer activity of these compounds was evaluated against the human lung cancer cell line, A549, using the MTT assay.
| Compound | Metal Ion | Ligand (L) | IC50 Value (μM) against A549 cells | Reference |
| [Cu(L)(OAc)] | Copper(II) | 2-acetylpyridine-N(4)-methyl-3-thiosemicarbazone | 0.72 | [1] |
| [ZnL(OAc)]₂ | Zinc(II) | 2-acetylpyridine-N(4)-methyl-3-thiosemicarbazone | Activity reported to be less than the Cu(II) complex | [1] |
| Cisplatin | Platinum(II) | Ammine and Chloride | >0.72 | [1] |
The data clearly indicates that the Copper(II) complex, [Cu(L)(OAc)], exhibits potent cytotoxic activity against the A549 lung cancer cell line, with an IC50 value of 0.72 μM.[1] This activity is notably greater than that of the clinically used anticancer drug, cisplatin, under the same experimental conditions.[1] While the specific IC50 value for the Zinc(II) complex was not detailed in the primary study, it was reported to have lower anticancer activity compared to its copper counterpart.[1] This highlights the crucial role of the metal center in modulating the biological activity of the thiosemicarbazone ligand.
Experimental Protocols
Synthesis of 2-acetylpyridine-N(4)-methyl-3-thiosemicarbazone (L)
The thiosemicarbazone ligand (L) was synthesized by the condensation reaction of 2-acetylpyridine and N(4)-methyl-3-thiosemicarbazide.
Procedure:
-
A solution of N(4)-methyl-3-thiosemicarbazide (1 mmol) in 50 mL of ethanol was prepared.
-
To this solution, 2-acetylpyridine (1 mmol) was added.
-
A few drops of acetic acid were added as a catalyst.
-
The reaction mixture was refluxed for 4 hours.
-
The resulting solution was cooled to room temperature, which led to the formation of a crystalline product.
-
The product was filtered, washed with ethanol, and dried in a desiccator over anhydrous CaCl₂.[2]
Synthesis of Metal Complexes: [Cu(L)(OAc)] and [ZnL(OAc)]₂
General Procedure:
-
The synthesized ligand (L) (1 mmol) was dissolved in 20 mL of methanol.
-
An aqueous solution (10 mL) of the respective metal acetate (copper(II) acetate monohydrate or zinc(II) acetate dihydrate) (1 mmol) was added to the ligand solution.
-
The mixture was stirred for 2 hours at room temperature.
-
The resulting colored precipitate (green for Cu(II), white for Zn(II)) was filtered, washed with a mixture of methanol and water, and dried.[1]
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Procedure:
-
Human lung cancer cells (A549) were seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours.[3]
-
The cells were then treated with various concentrations of the test compounds (ligand and metal complexes) and incubated for another 24 hours.
-
After the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.[3][4]
-
The medium containing MTT was then removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[3]
-
The absorbance was measured at 492 nm using a microplate reader.[3]
-
The percentage of cell viability was calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined from the dose-response curve.[4]
Mechanism of Action and Experimental Workflow
The anticancer activity of thiosemicarbazone metal complexes is believed to stem from multiple mechanisms, primarily the inhibition of key enzymes involved in DNA synthesis and the generation of reactive oxygen species (ROS).
Caption: Workflow for synthesis and evaluation of thiosemicarbazone metal complexes and their proposed mechanism of anticancer action.
The diagram above illustrates a typical workflow for the synthesis and biological evaluation of thiosemicarbazone metal complexes. It also depicts the proposed mechanism of action where the metal complex inhibits critical enzymes like ribonucleotide reductase and topoisomerase IIα, leading to the suppression of DNA synthesis and induction of DNA damage.[5] Furthermore, these complexes can catalyze the formation of reactive oxygen species (ROS), which contributes to cellular stress and ultimately triggers apoptosis (programmed cell death) in cancer cells.[5]
References
Evaluating the ADMET Profile of Thiosemicarbazide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents requires a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Thiosemicarbazide derivatives have emerged as a promising class of compounds with a wide range of biological activities, including potential anticancer properties. However, their progression through the drug discovery pipeline is critically dependent on favorable ADMET characteristics. This guide provides a comparative evaluation of the ADMET profile of various thiosemicarbazide derivatives, supported by a compilation of in silico predictions and in vitro experimental data.
Comparative ADMET Data of Thiosemicarbazide Derivatives
The following tables summarize key ADMET parameters for a selection of thiosemicarbazide and thiosemicarbazone derivatives, drawing from various research publications. Table 1 presents in silico predictions which are valuable for early-stage screening, while Table 2 provides available in vitro experimental data for a more definitive assessment.
Table 1: In Silico Predicted ADMET Properties of Thiosemicarbazide Derivatives
| Compound/Derivative | LogP | Solubility | Human Intestinal Absorption (HIA) | Caco-2 Permeability | BBB Penetration | CYP450 2D6 Inhibitor | Carcinogenicity | Acute Oral Toxicity | Reference |
| Thiosemicarbazides (General) | Higher than Semicarbazides | - | Less Favorable | - | - | - | Higher Likelihood | Higher Probability | [1] |
| Semicarbazides (General) | Lower than Thiosemicarbazides | - | More Favorable | - | - | - | Lower Likelihood | Lower Probability | [1] |
| Indole-Thiosemicarbazones | - | - | Good Oral Bioavailability | - | - | - | Low | - | [2][3] |
| 3-Methoxybenzaldehyde thiosemicarbazone | - | - | Positive | - | - | - | - | - | |
| 4-Nitrobenzaldehyde thiosemicarbazone | Lower cLogP (better hydrophilicity) | - | Positive | - | - | - | - | - | |
| Thiosemicarbazone-indole hybrids | - | - | Agreeable for oral bioavailability | - | - | - | - | - | [4] |
Note: In silico predictions are generated using various software models (e.g., ADMETlab 2.0, admetSAR, SwissADME) and provide an estimation of the compound's properties. Experimental validation is crucial.
Table 2: In Vitro Experimental ADMET Data for Selected Thiosemicarbazone Derivatives
| Compound | Assay | Cell Line | Endpoint | Result | Reference |
| 2-(4-phenethoxybenzylidene)hydrazine-1-carbothioamide (13) | Permeability | Caco-2 | P_app (A-B) (10⁻⁶ cm/s) | 18.2 ± 1.2 | [5] |
| Caco-2 | P_app (B-A) (10⁻⁶ cm/s) | 22.4 ± 1.5 | [5] | ||
| Caco-2 | Efflux Ratio | 1.23 | [5] | ||
| 2-(3-isopropoxy-4-methoxybenzylidene)hydrazine-1-carbothioamide (20) | Permeability | Caco-2 | P_app (A-B) (10⁻⁶ cm/s) | 20.1 ± 1.9 | [5] |
| Caco-2 | P_app (B-A) (10⁻⁶ cm/s) | 25.4 ± 2.1 | [5] | ||
| Caco-2 | Efflux Ratio | 1.26 | [5] | ||
| 2-benzoylpyridine 4-ethyl-3-thiosemicarbazone (Bp4eT) | Permeability | Caco-2 | Transport Ratio (A-B/B-A) | 1.10 (at 100µM) | [6] |
| 2-benzoylpyridine 4-allyl-3-thiosemicarbazone (Bp4aT) | Permeability | Caco-2 | Transport Ratio (A-B/B-A) | 0.77 (at 100µM) | [6] |
| Various Thiosemicarbazone Derivatives (C1-C5) | Cytotoxicity | PC-12 | IC₅₀ (µM) | C1: 249.4 ± 73.1, C2: 156.2 ± 97.5, C3: 400.3 ± 113.8, C4: 629.7 ± 109.2, C5: 201.5 ± 89.6 | [7] |
| Triapine and derivatives | Metabolic Stability | Human Liver Microsomes | Metabolites Formed | Dehydrogenation, hydroxylation, oxidative desulfuration, demethylation | [8][9] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are outlines for key in vitro ADMET assays.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol Outline:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiosemicarbazide derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caco-2 Permeability Assay
Principle: The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a monolayer of polarized epithelial cells that mimics the intestinal barrier. This assay is used to predict the in vivo absorption of orally administered drugs. The apparent permeability coefficient (P_app) is determined.
Protocol Outline:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a Transwell® plate for 21-25 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a fluorescent marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral - A-B):
-
Add the test compound in a transport buffer to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate the plate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
Perform the experiment in the reverse direction to assess active efflux.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
P_app Calculation: Calculate the P_app value using the following formula: P_app = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment. The efflux ratio is calculated as P_app (B-A) / P_app (A-B).
Liver Microsomal Stability Assay
Principle: This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes like cytochrome P450s (CYPs). The rate of disappearance of the parent compound is measured to determine its intrinsic clearance.
Protocol Outline:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes, a buffered solution (pH 7.4), and the test compound.
-
Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k). From this, the half-life (t₁/₂) can be calculated as 0.693/k, and the intrinsic clearance (CL_int) can be determined.
Visualizing Key Pathways and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs.
Caption: A typical ADMET profiling workflow in drug discovery.
Caption: p53 signaling pathway and the potential influence of thiosemicarbazides.
Conclusion
The ADMET profile of thiosemicarbazide derivatives is a critical determinant of their therapeutic potential. In silico predictions suggest that, as a class, they may have higher metabolic activity and toxicity compared to their semicarbazide counterparts. However, specific derivatives show promise with good predicted oral bioavailability. The limited available in vitro data highlights the importance of experimental validation, as permeability and metabolic stability can vary significantly between analogs. The cytotoxicity of these compounds is well-documented, and their interaction with pathways such as the p53 signaling cascade provides insights into their mechanisms of action and potential toxicities. A comprehensive and integrated approach, combining predictive modeling with robust in vitro and subsequent in vivo studies, is essential for the successful development of thiosemicarbazide-based drugs.
References
- 1. Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. In silico and in vitro studies of thiosemicarbazone-indole hybrid compounds as potent α-glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a sensitive HPLC method to measure in vitro permeability of E- and Z-isomeric forms of thiosemicarbazones in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Novel Thiosemicarbazide Derivatives: Benchmarking Against Established Compounds
For Immediate Release
This guide provides a comprehensive comparison of newly synthesized thiosemicarbazide derivatives against established compounds, offering researchers, scientists, and drug development professionals a thorough analysis of their potential as therapeutic agents. The following sections detail their anticancer and antimicrobial activities, supported by experimental data, protocols, and mechanistic insights.
Anticancer Activity: A Quantitative Comparison
The cytotoxic effects of novel thiosemicarbazide derivatives were evaluated against various cancer cell lines and compared with the well-established ribonucleotide reductase inhibitor, Triapine. The half-maximal inhibitory concentration (IC50) values, determined by the MTT assay, are summarized below. Lower IC50 values indicate greater potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| New Derivatives | |||
| 4-chlorobenzoyl carbamothioyl methane hydrazonate (5a) | B16F10 (Melanoma) | 0.7 | [1] |
| 4-bromobenzoyl carbamothioyl methane hydrazonate (5e) | B16F10 (Melanoma) | 0.9 | [1] |
| Compound 5f (R = 2,3-dichlorophenyl) | A549 (Lung Cancer) | 0.58 | [2] |
| Compound 5b (R = 4-fluorophenyl) | A549 (Lung Cancer) | 2.81 | [2] |
| 3-MBTSc (3-Methoxybenzaldehyde thiosemicarbazone) | MCF-7 (Breast Cancer) | 2.82 | [3] |
| 4-NBTSc (4-Nitrobenzaldehyde thiosemicarbazone) | EAC (Ehrlich Ascites Carcinoma) | 3.83 | [3] |
| Nitro-substituted semicarbazide 4c | U87 (Glioma) | 12.6 (µg/mL) | [4] |
| Nitro-substituted thiosemicarbazide 5d | U87 (Glioma) | 13.0 (µg/mL) | [4] |
| Benchmark Compound | |||
| Triapine | L1210 (Leukemia) | ~1.6 (GI50) | [5] |
| Doxorubicin (Standard Drug) | B16F10 (Melanoma) | 0.6 (µg/mL) | [1] |
| Doxorubicin (Standard Drug) | MCF-7 (Breast Cancer) | 3.162 (µg/mL) | [3] |
Antimicrobial Activity: A Quantitative Comparison
The antimicrobial efficacy of new thiosemicarbazide derivatives was assessed against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values, determined by the broth microdilution method, are presented below, with lower values indicating higher potency. Methisazone, an established antiviral agent with a thiosemicarbazone structure, is included for structural context, though its primary application is not antibacterial.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| New Derivatives | |||
| Thiosemicarbazide 3a | Staphylococcus aureus (MRSA) ATCC 43300 | 3.9 | [6] |
| Thiosemicarbazide 3a | Staphylococcus epidermidis ATCC 12228 | 1.95 | [6] |
| Thiosemicarbazide T4A | Staphylococcus aureus NCTC 4163 | 32-64 | [7] |
| Ag-thiosemicarbazone complex (T39) | Escherichia coli | 0.018 | [8] |
| Ag-thiosemicarbazone complex (T39) | Staphylococcus aureus | 0.018 | [8] |
| QST10 | Candida albicans | 31.25 | [9] |
| NSC319726 | Escherichia coli (Antifolate-resistant) | 128 | [10] |
| Benchmark Compound | |||
| Methisazone | Not applicable (Antiviral) | - | |
| Ciprofloxacin (Standard Drug) | Escherichia coli | 0.018 | [8] |
| Ciprofloxacin (Standard Drug) | Staphylococcus aureus | 0.018 | [8] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12][13]
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiosemicarbazide derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
References
- 1. ecommons.cornell.edu [ecommons.cornell.edu]
- 2. Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. Ribonucleotide reductase inhibitor - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hub.tmu.edu.tw [hub.tmu.edu.tw]
Safety Operating Guide
Proper Disposal of 1-Acetyl-4-(2-tolyl)thiosemicarbazide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-Acetyl-4-(2-tolyl)thiosemicarbazide, a compound that, like its parent thiosemicarbazide, should be handled with care. The following procedures are based on established safety protocols for hazardous chemical waste.
Hazard Profile and Safety Considerations
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
In cases of potential dust generation, a respirator may be necessary.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound waste. The label should include the full chemical name and appropriate hazard symbols (e.g., skull and crossbones for acute toxicity).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Collection of Waste:
-
Solid Waste: Collect any solid this compound, including contaminated items like weighing paper and gloves, in the designated, sealed waste container.
-
Solutions: If the compound is in solution, it must be collected in a sealed, leak-proof container, also clearly labeled.
-
Avoid generating dust when handling the solid form.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area to avoid inhalation of any dust.
-
Ensure adequate ventilation.[1]
-
Carefully collect the spilled material using an absorbent material for liquids or by gently sweeping for solids to avoid dust generation.
-
Place all contaminated materials into the designated hazardous waste container.
-
Clean the affected area thoroughly.
-
Report the spill to your laboratory supervisor and EHS office.
4. Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
The storage area should be cool, dry, and well-ventilated.[2][3]
-
Store the waste container in a locked-up area accessible only to authorized personnel.[1][2][3]
5. Final Disposal:
-
The ultimate disposal of this compound must be conducted through an approved waste disposal plant.[1][3]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the table below summarizes the key hazard classifications for the closely related and highly toxic compound, thiosemicarbazide, which dictates the stringent disposal requirements.
| Hazard Classification | Category | GHS Code | Description | Source |
| Acute Toxicity, Oral | Category 2 | H300 | Fatal if swallowed | [1][2] |
| Hazardous to the Aquatic Environment, Long-term | Category 3 | H412 | Harmful to aquatic life with long lasting effects | [1] |
Experimental Protocols
The disposal procedure itself is an operational protocol. For synthesis of related thiosemicarbazone derivatives, a general method involves refluxing a substituted benzaldehyde with thiosemicarbazide in ethanol with a catalytic amount of acetic acid.[4] Another common synthesis route is the reaction of a hydrazide with an isothiocyanate.[5] These synthetic methods highlight the types of reactions where this compound might be used or generated, informing the nature of the potential waste products.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Acetyl-4-(2-tolyl)thiosemicarbazide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Acetyl-4-(2-tolyl)thiosemicarbazide. The following procedures are based on established safety protocols for thiosemicarbazide compounds, which are known for their potential toxicity.
Emergency Overview: While specific data for this compound is limited, related thiosemicarbazide compounds are classified as highly toxic, especially if ingested.[1][2][3] They may also cause harm to aquatic ecosystems.[1][2][3] Adherence to stringent safety measures is mandatory to prevent exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Effective protection against chemical exposure is paramount. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles or Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against dust and splashes.[1] |
| Skin/Body | Chemical-Resistant Lab Coat | To be worn over personal clothing to prevent skin contact. |
| Chemical-Resistant Gloves | Nitrile rubber gloves are recommended.[4] Ensure to check for breakthrough time and glove thickness appropriate for the duration of handling. | |
| Respiratory | NIOSH-Approved Respirator | Required when working outside of a chemical fume hood or when there is a potential for dust generation. |
| General | Closed-Toe Shoes | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a chemical fume hood is operational and available for use.[1]
-
Verify that an emergency eyewash station and safety shower are readily accessible.[1]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Clearly label all containers with the chemical name and hazard information.
-
-
Handling:
-
Conduct all weighing and handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Wear all required PPE as detailed in the table above.
-
Avoid the formation of dust during handling.[1]
-
Do not eat, drink, or smoke in the designated handling area.[2][5]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]
-
-
Storage:
-
Store this compound in a tightly closed, properly labeled container.[1][5]
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
The storage area should be secure and accessible only to authorized personnel.[1][2][3]
-
Disposal Plan
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Waste Collection:
-
All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated hazardous waste container.
-
Solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container.
-
-
Waste Disposal:
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
